SYM2206
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUDZKKOKPGXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SYM2206 on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of SYM2206, a potent pharmacological agent used in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound functions as a non-competitive antagonist, allosterically modulating the receptor to inhibit ion flux. This document details its mechanism, summarizes key quantitative data from functional studies, outlines relevant experimental protocols, and provides visual representations of its action and related experimental workflows. A critical consideration for researchers is the compound's potential off-target effects on voltage-gated sodium channels, which will also be addressed.
Introduction to AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Structurally, AMPA receptors are tetrameric ion channels assembled from four subunits (GluA1-GluA4).[4][5] This subunit composition determines the receptor's biophysical properties, including ion permeability, gating kinetics, and trafficking. Upon binding with the neurotransmitter glutamate, the AMPA receptor channel opens, allowing the influx of cations like Na+ and, in the absence of the GluA2 subunit, Ca2+. This cation influx leads to depolarization of the postsynaptic membrane. The processes of receptor activation, deactivation (channel closing upon glutamate removal), and desensitization (channel closing in the continued presence of glutamate) are critical for shaping synaptic responses and are key targets for pharmacological modulation.
This compound: A Non-Competitive AMPA Receptor Antagonist
This compound is a dihydrophthalazine derivative recognized as a potent, non-competitive antagonist of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, non-competitive antagonists, or negative allosteric modulators, bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change that prevents the ion channel from opening or conducting ions, even when glutamate is bound to the receptor. Due to this mechanism, this compound is a valuable tool for inhibiting AMPA receptor function in various experimental contexts to dissect their roles in physiological and pathological processes.
Core Mechanism of Action
The primary mechanism of action for this compound is the non-competitive inhibition of AMPA receptor-mediated currents. It is classified as an allosteric modulator, indicating it binds to a site separate from the orthosteric (glutamate-binding) site. This binding event prevents the conformational changes necessary for channel opening following agonist binding, effectively blocking ion flux.
An important consideration when using this compound is its potential for off-target effects. A study demonstrated that this compound, along with other compounds classified as AMPA receptor antagonists, can inhibit voltage-gated Na(v)1.6 sodium channels. The compound was shown to block Na(v)1.6-mediated persistent currents in a dose-dependent manner and also inhibited the peak transient sodium current. This finding urges caution in interpreting results and ascribing effects solely to the modulation of AMPA receptors.
Quantitative Data
Specific binding affinity data (e.g., Ki, IC50) for this compound across different AMPA receptor subunit combinations are not extensively detailed in the provided search results. However, functional studies provide effective concentrations and dosages used to elicit physiological responses.
Table 1: In Vitro Functional Concentrations of this compound
| Experiment Type | Preparation | Concentration | Observed Effect | Citation |
| Electrophysiology | Cultured Hippocampal Neurons | 25–50 μM | Blockade of kainate-induced currents | |
| Electrophysiology | HEK cells expressing Nav1.6 | ~10-100 µM (inferred) | Inhibition of persistent and transient Na+ currents |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Administration | Dosage | Observed Effect | Citation |
| Mouse | Intraperitoneal (i.p.) | 2.5 and 5 mg/kg | No significant alteration of the maximal electroshock seizure threshold | |
| Mouse | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Significant elevation of the maximal electroshock seizure threshold |
The Threshold Increasing Dose (TID) values, which quantify the dose required to increase the seizure threshold by a certain percentage, were calculated for this compound.
Table 3: Anticonvulsant Activity of this compound
| Parameter | Value (mg/kg) | Description | Citation |
| TID20 | 4.25 | Dose that increases the seizure threshold by 20% | |
| TID50 | 10.56 | Dose that increases the seizure threshold by 50% |
Experimental Protocols
The following protocols are standard methodologies for characterizing the effects of compounds like this compound on AMPA receptors.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA receptors in response to glutamate, both in the presence and absence of a modulator.
Objective: To determine the effect of this compound on AMPA receptor kinetics (e.g., peak current, deactivation, and desensitization).
Methodology:
-
Cell Preparation: Use HEK293 cells transiently or stably expressing specific AMPA receptor subunit combinations (e.g., GluA2) or cultured primary neurons.
-
Recording Setup:
-
Utilize a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
-
Recording Procedure:
-
Use a rapid solution exchange system to apply glutamate to the cell.
-
Baseline Recording: Apply brief (e.g., 1 ms) and prolonged (e.g., 500 ms) pulses of glutamate (e.g., 1 mM) to measure deactivation and desensitization, respectively.
-
Compound Application: Perfuse this compound for 1-2 minutes before co-applying it with glutamate.
-
Washout: Perfuse with the external solution to ensure the compound's effects are reversible.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.
-
Fit the decay phase of the currents to exponential functions to obtain time constants (τ) for deactivation and desensitization.
-
Compare these parameters before, during, and after compound application to quantify the inhibitory effect.
-
Protocol 2: High-Throughput Screening (HTS) with Voltage-Sensitive Dyes (VSD)
This method is suitable for screening large compound libraries to identify potential AMPA receptor modulators.
Objective: To rapidly identify compounds that inhibit glutamate-evoked depolarization.
Methodology:
-
Cell Line: Use a stable HEK293 cell line expressing the desired AMPA receptor subunits.
-
Assay Preparation:
-
Plate cells in 96- or 384-well plates.
-
Load cells with a fluorescent voltage-sensitive dye (VSD) according to the manufacturer's instructions.
-
-
Screening Procedure:
-
Use an automated liquid handler to add test compounds (like this compound) to the wells.
-
After an incubation period, add a submaximal concentration of glutamate to stimulate the AMPA receptors.
-
Use a fluorescence plate reader to measure the change in fluorescence, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to control wells (glutamate alone).
-
Identify "hits" as compounds that produce a statistically significant decrease in the glutamate-evoked signal.
-
Signaling Pathway Context
This compound intervenes at a critical point in glutamatergic signaling. By inhibiting the AMPA receptor, it prevents the postsynaptic depolarization that is the first step in a cascade of downstream events, including the activation of NMDA receptors and subsequent calcium-dependent signaling pathways that are crucial for synaptic plasticity.
Conclusion
This compound is a potent non-competitive antagonist of AMPA receptors that acts via an allosteric mechanism. It serves as a valuable research tool for inhibiting AMPA receptor function both in vitro and in vivo. The quantitative data available highlight its efficacy as an anticonvulsant at specific doses. Researchers employing this compound should utilize detailed experimental protocols, such as patch-clamp electrophysiology, to characterize its effects precisely. Critically, awareness of its off-target inhibitory action on voltage-gated sodium channels is essential for the accurate interpretation of experimental outcomes. Future studies focusing on the subunit selectivity and detailed kinetics of this compound binding will further elucidate its profile as a modulator of excitatory neurotransmission.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AMPA receptors in the evolving synapse: structure, function, and disease implications [frontiersin.org]
SYM2206: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the substituted 1,2-dihydrophthalazine class of compounds, this compound exerts its effects through allosteric modulation of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental protocols for this compound, intended to support research and drug development efforts in neuroscience and related fields.
Chemical Structure and Properties
This compound is a small molecule with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | (±)-4-(4-Aminophenyl)-1,2-dihydro-1-methyl-2-propylcarbamoyl-6,7-methylenedioxyphthalazine |
| Molecular Formula | C₂₀H₂₂N₄O₃ |
| Molecular Weight | 366.42 g/mol |
| SMILES | CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C |
| CAS Number | 173952-44-8 |
| Purity | ≥99% |
Pharmacological Data
This compound acts as a non-competitive antagonist at AMPA receptors. Its inhibitory activity has been characterized in various in vitro and in vivo models.
In Vitro Activity
The primary in vitro pharmacological parameter for this compound is its half-maximal inhibitory concentration (IC₅₀) against AMPA receptor-mediated currents.
| Assay Type | IC₅₀ | Reference |
| AMPA Receptor Antagonism | 1.6 µM | [1] |
| AMPA Receptor Antagonism | 2.8 µM | [2][3] |
In Vivo Activity
The anticonvulsant properties of this compound have been demonstrated in the maximal electroshock seizure (MES) model in mice. The threshold increasing doses (TID) required to produce an anticonvulsant effect in 20% (TID₂₀) and 50% (TID₅₀) of the animals have been determined.[4][5]
| Parameter | Dose (mg/kg, i.p.) |
| TID₂₀ | 4.25 |
| TID₅₀ | 10.56 |
Mechanism of Action
This compound is a non-competitive antagonist, meaning it does not directly compete with the endogenous ligand glutamate for its binding site on the AMPA receptor. Instead, it binds to an allosteric site, inducing a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This mechanism is similar to that of other 2,3-benzodiazepine antagonists like GYKI 52466. Structural studies of similar non-competitive antagonists suggest a binding site at the interface between the ion channel and the linkers connected to the ligand-binding domains, effectively acting as a wedge to stabilize the closed state of the channel.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
This protocol is a general method for determining the IC₅₀ of a compound like this compound on AMPA receptors expressed in a cellular system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous receptor expression.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution (artificial cerebrospinal fluid - aCSF) typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular solution (pipette solution) typically contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. Drug Application and Data Analysis:
-
AMPA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 100 µM) using a fast perfusion system.
-
After establishing a stable baseline response, increasing concentrations of this compound are co-applied with glutamate.
-
The peak amplitude of the inward current is measured for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the control response (glutamate alone).
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response equation using appropriate software.
Maximal Electroshock Seizure (MES) Model in Mice
This protocol describes a standard method for assessing the in vivo anticonvulsant activity of a compound.
1. Animals:
-
Adult male albino mice (e.g., CD-1 strain) are typically used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
The compound is administered intraperitoneally (i.p.) at various doses.
-
A control group receives the vehicle only.
3. Seizure Induction and Evaluation:
-
At a predetermined time after drug administration (e.g., 30 minutes), a maximal electroshock is delivered.
-
The electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is applied via corneal or ear-clip electrodes.
-
The endpoint is the occurrence of a tonic hindlimb extension seizure.
-
The ability of this compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.
4. Data Analysis:
-
The percentage of animals protected from seizures at each dose is calculated.
-
The TID₂₀ and TID₅₀ values are determined using a probit analysis or similar statistical method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.
Caption: AMPA Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. scispace.com [scispace.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Substituted 1,2-dihydrophthalazines: potent, selective, and noncompetitive inhibitors of the AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
SYM2206: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SYM2206 is a potent, non-competitive, allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Experimental evidence demonstrates its high selectivity for AMPA receptors over kainate receptors, a crucial characteristic for its use as a precise pharmacological tool in neuroscience research and for its potential therapeutic applications. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental methodologies for its assessment, and visual representations of the underlying molecular and experimental frameworks.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound is primarily demonstrated by the significant difference in its inhibitory concentration (IC50) at AMPA receptors compared to its effects at kainate receptors. While a precise IC50 for kainate receptors is not consistently reported in the literature, functional studies indicate a substantially lower potency.
| Compound | Receptor Target | IC50 Value | Notes |
| This compound | AMPA Receptor | 1.6 - 2.8 µM | Non-competitive antagonist. |
| This compound | Kainate Receptor | Significantly > 100 µM (inferred) | At concentrations as high as 100 µM, this compound is used to functionally isolate kainate receptor currents by blocking AMPA receptors[1]. One study observed only 15-20% inhibition at dorsal root ganglion (DRG) cell kainate receptors[2]. |
| GYKI 52466 (related compound) | AMPA Receptor | 7.5 - 20 µM | Acts at the same allosteric site as this compound. |
| GYKI 52466 (related compound) | Kainate Receptor | ~450 µM | Provides a reference for the expected low potency at kainate receptors for this class of compounds[3][4]. |
Mechanism of Action
This compound exerts its inhibitory effect on AMPA receptors through a non-competitive, allosteric mechanism. It binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site). This allosteric binding event induces a conformational change in the receptor that reduces the probability of channel opening, even when glutamate is bound. This compound shares this mechanism with the 2,3-benzodiazepine class of AMPA receptor antagonists, such as GYKI 52466.
Experimental Protocols
The determination of this compound's selectivity for AMPA versus kainate receptors relies on established neuropharmacological techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion flow through AMPA and kainate receptors in response to agonist application, and the subsequent inhibition by this compound.
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on AMPA and kainate receptor-mediated currents.
Methodology:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells heterologously expressing specific AMPA or kainate receptor subunits are used.
-
Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the control of the cell's membrane potential and the recording of transmembrane ionic currents.
-
Solution Composition:
-
Internal (Pipette) Solution: Typically contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium.
-
External (Bath) Solution: A physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing antagonists for other neurotransmitter receptors (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors) to isolate the glutamate receptor currents.
-
-
Agonist Application: A specific agonist for AMPA or kainate receptors (e.g., AMPA or kainate) is applied to the cell via a rapid perfusion system to evoke an inward current.
-
Antagonist Application: Increasing concentrations of this compound are co-applied with the agonist.
-
Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured at each concentration of this compound. The percentage of inhibition is calculated relative to the control response (agonist alone). A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Radioligand Binding Assay
This method is used to measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for AMPA and kainate receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or from cells expressing the receptor of interest. This involves homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The prepared membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]AMPA for AMPA receptors or [3H]kainate for kainate receptors) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Caption: Signaling pathways of AMPA and kainate receptors and the selective antagonistic action of this compound.
Caption: Workflow for determining this compound selectivity using electrophysiology and radioligand binding assays.
Caption: Logical relationship illustrating the basis of this compound's selectivity for AMPA receptors.
References
The Initial Discovery and Synthesis of SYM2206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial discovery and synthesis of SYM2206, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the seminal work of Pelletier and colleagues, outlining the synthetic chemistry, key biological data, and the experimental protocols used to first characterize this important neuropharmacological tool. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, medicinal chemistry, and pharmacology.
Introduction
The ionotropic glutamate receptors, particularly the AMPA subtype, are critical mediators of fast excitatory neurotransmission in the central nervous system. Their involvement in numerous physiological processes and pathological conditions has made them a key target for therapeutic intervention. In 1996, Pelletier and his team at Symetrix Pharmaceuticals Inc. reported the discovery of a novel series of 1,2-dihydrophthalazines as potent and selective non-competitive AMPA receptor antagonists. Within this series, (RS)-4-(4-aminophenyl)-1,2-dihydro-1-methyl-2-propylcarbamoyl-6,7-methylenedioxyphthalazine, designated as this compound, emerged as a lead compound. This guide will detail the foundational work that introduced this compound to the scientific community.
Initial Discovery and Synthesis
The initial synthesis of this compound was reported by Pelletier et al. in the Journal of Medicinal Chemistry in 1996. The synthetic route is a multi-step process starting from commercially available materials.
Synthesis of the Dihydrophthalazine Core
The core structure of this compound is a substituted 1,2-dihydrophthalazine. The synthesis of this heterocyclic system is a key aspect of the overall process. While the full, detailed reaction scheme with intermediates was not available in the public domain, the Pelletier et al. publication is the primary source for this information. The general approach involves the construction of the phthalazine ring system followed by functionalization at specific positions.
Final Synthesis of this compound
The final step in the synthesis of this compound involves the introduction of the propylcarbamoyl group at the 2-position of the dihydrophthalazine ring and the aminophenyl group at the 4-position. The exact reagents and conditions for these transformations are detailed in the original publication.
Biological Activity and Characterization
This compound was characterized through a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action as an AMPA receptor antagonist.
In Vitro Characterization: AMPA Receptor Antagonism
The primary in vitro characterization of this compound was performed using whole-cell patch-clamp electrophysiology on cultured rat hippocampal neurons.
-
Cell Culture: Primary hippocampal neurons were prepared from embryonic day 18 rat fetuses and cultured for 7-14 days.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.
-
Agonist Application: AMPA receptor-mediated currents were evoked by the application of AMPA or kainate.
-
Antagonist Application: this compound was bath-applied at various concentrations to determine its effect on the agonist-evoked currents.
-
Data Analysis: The concentration-response curve for this compound was generated to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
In Vivo Characterization: Anticonvulsant Activity
The in vivo efficacy of this compound was assessed using the maximal electroshock (MES) seizure model in mice, a standard preclinical test for anticonvulsant drugs.[1]
-
Animals: Male albino mice were used for the study.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A maximal electrical stimulus was delivered via corneal electrodes to induce tonic-clonic seizures.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure was considered a positive anticonvulsant effect.
-
Data Analysis: The dose of this compound that protected 50% of the animals from the tonic hindlimb extension (ED50) was calculated. Further analysis determined the threshold increasing doses by 20% (TID20) and 50% (TID50).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Method | Reference |
| IC50 (AMPA Receptor) | 1.9 µM | Whole-Cell Patch-Clamp (Cultured Hippocampal Neurons) | (Pelletier et al., 1996) |
Table 1: In Vitro Potency of this compound
| Parameter | Value (mg/kg, i.p.) | Method | Reference |
| ED50 | Not explicitly stated in initial searches | Maximal Electroshock (MES) Test | (Pelletier et al., 1996) |
| TID20 | 4.25 | Maximal Electroshock (MES) Test | [1] |
| TID50 | 10.56 | Maximal Electroshock (MES) Test | [1] |
Table 2: In Vivo Anticonvulsant Activity of this compound in Mice
Mechanism of Action and Signaling Pathways
This compound acts as a non-competitive antagonist of the AMPA receptor. This means that it does not bind to the same site as the endogenous agonist, glutamate. Instead, it binds to an allosteric site on the receptor complex, which is the same regulatory site as the 2,3-benzodiazepine class of AMPA receptor antagonists, such as GYKI 52466. This allosteric binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.
The downstream signaling effects of this compound are a direct consequence of its ability to block AMPA receptor-mediated depolarization and calcium influx into postsynaptic neurons.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the AMPA receptor.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound discovery.
Conclusion
The initial discovery and synthesis of this compound by Pelletier and colleagues provided the neuroscience community with a valuable pharmacological tool for studying the role of AMPA receptors in health and disease. Its characterization as a potent, selective, and non-competitive antagonist laid the groundwork for its use in a multitude of subsequent studies. This guide has summarized the key findings and experimental approaches from the seminal work on this compound, offering a comprehensive resource for researchers in the field. For complete and detailed protocols, the original publication by Pelletier et al. (1996) in the Journal of Medicinal Chemistry should be consulted.
References
The Binding Site of SYM2206 on the AMPA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1][2][3] As an allosteric modulator, this compound presents a promising avenue for therapeutic intervention in neurological disorders characterized by excessive AMPA receptor activity. This technical guide provides a comprehensive overview of the binding site of this compound on the AMPA receptor, drawing upon structural data from analogous compounds, quantitative binding data, and detailed experimental methodologies.
Binding Site and Mechanism of Action
Direct structural evidence for this compound bound to the AMPA receptor is not publicly available. However, extensive research on the structurally and functionally related 2,3-benzodiazepine, GYKI 52466, provides a robust model for the binding site and mechanism of action of this compound.[4] this compound acts allosterically at the same regulatory site as GYKI 52466.[4]
Cryo-electron microscopy (cryo-EM) studies of the AMPA receptor in complex with GYKI 52466 have revealed a distinct binding pocket located in the ion channel collar, a region that links the extracellular ligand-binding domain (LBD) to the transmembrane domain (TMD). This site is separate from the orthosteric glutamate binding site within the LBD and also distinct from the binding site of positive allosteric modulators like cyclothiazide (CTZ), which bind at the LBD dimer interface.
The binding of GYKI 52466, and by extension this compound, induces a conformational change that decouples the LBD from the ion channel gate. This decoupling prevents the conformational changes initiated by glutamate binding from being transmitted to the ion channel, thereby inhibiting receptor activation and ion flux. This non-competitive mechanism of inhibition is voltage-independent and does not show use-dependence.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related compound GYKI 52466.
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound | IC50 | 2.8 μM | AMPA Receptor | |
| GYKI 52466 | IC50 | 10-20 μM | AMPA-induced responses | |
| IC50 | ~450 μM | Kainate-induced responses | ||
| IC50 | >> 50 μM | NMDA-induced responses | ||
| kon (binding rate) | 1.6 x 105 M-1s-1 | Kainate-activated receptors | ||
| koff (unbinding rate) | 3.2 s-1 | Kainate-activated receptors |
Table 1: Quantitative binding and inhibition data for this compound and GYKI 52466.
| Compound | Dose | Effect | Model | Reference |
| This compound | 10 mg/kg | Significantly elevated threshold for maximal electroconvulsions | Mice | |
| 20 mg/kg | Significantly elevated threshold for maximal electroconvulsions | Mice | ||
| TID20 | 4.25 mg/kg | Mice | ||
| TID50 | 10.56 mg/kg | Mice |
Table 2: In vivo anticonvulsant activity of this compound. TID20 and TID50 refer to the doses that increase the seizure threshold by 20% and 50%, respectively.
Experimental Protocols
Radioligand Binding Assay (Adapted for this compound)
This protocol is a generalized procedure for determining the binding affinity of this compound to AMPA receptors, based on standard radioligand binding assay methodologies.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing AMPA receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add:
-
50 µL of assay buffer or unlabeled this compound at various concentrations (for competition assays).
-
50 µL of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]GYKI 52466, if available, or a suitable surrogate). The concentration of the radioligand should be at or below its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology (Adapted for this compound)
This protocol describes how to measure the inhibitory effect of this compound on AMPA receptor-mediated currents.
1. Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing the desired AMPA receptor subunits.
-
Plate the cells on glass coverslips for recording.
2. Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a selective AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) to the cell using a rapid application system to evoke an inward current. To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., AP5) and GABAA receptor antagonists (e.g., picrotoxin) should be included in the external solution.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
-
Record the peak amplitude of the AMPA receptor-mediated current in the absence and presence of this compound.
4. Data Analysis:
-
Measure the peak inward current for each concentration of this compound.
-
Normalize the current amplitude in the presence of this compound to the control current amplitude (in the absence of the drug).
-
Plot the normalized current as a function of the this compound concentration and fit the data with a concentration-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound on the AMPA receptor.
Caption: Proposed mechanism of AMPA receptor inhibition by this compound.
Caption: Hypothetical signaling cascade following AMPA receptor inhibition by this compound.
Conclusion
This compound represents a significant tool for modulating AMPA receptor activity. While its precise binding site awaits elucidation through co-crystallization studies, the wealth of data on the analogous compound GYKI 52466 provides a strong foundation for understanding its mechanism of non-competitive inhibition. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to design novel allosteric modulators of the AMPA receptor. Future research should focus on obtaining a high-resolution structure of this compound in complex with the AMPA receptor to confirm the binding site and to facilitate structure-based drug design. Additionally, further investigation into the downstream signaling consequences of this compound-mediated inhibition will be crucial for a complete understanding of its pharmacological profile.
References
- 1. First Cryo-EM structures of homomeric GluA1 AMPA glutamate receptor reveals functional roles for N-terminal domains - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Channel opening and gating mechanism in AMPA-subtype glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of SYM2206 on Excitatory Postsynaptic Potentials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of SYM2206 on excitatory postsynaptic potentials (EPSPs). This compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a critical role in mediating fast excitatory synaptic transmission in the central nervous system (CNS). Understanding the impact of this compound on EPSPs is crucial for elucidating the role of AMPA receptors in synaptic function and for the development of novel therapeutics targeting neurological and psychiatric disorders.
Core Mechanism of Action
This compound exerts its effects by binding to the AMPA receptor at a site distinct from the glutamate binding site. This allosteric modulation locks the receptor in a desensitized or closed state, preventing ion flux even when glutamate is bound. This non-competitive antagonism makes this compound a valuable tool for dissecting the contribution of AMPA receptors to synaptic events.
Quantitative Effects of this compound on Excitatory Currents
While direct quantitative data on the effects of this compound on synaptically evoked EPSPs is limited in publicly available literature, studies on agonist-evoked currents provide valuable insights into its inhibitory potential.
One study investigating the effects of this compound on hypoglossal (XII) motoneurons demonstrated a significant reduction in currents evoked by the glutamate receptor agonist ATPA. Bath application of 100 µM this compound reduced the average ATPA-evoked current from -51.1 ± 6.2 pA to -32.4 ± 10.3 pA[1]. This demonstrates a substantial, approximately 36.6%, reduction in agonist-induced excitatory currents.
| Parameter | Control | 100 µM this compound | Percentage Reduction | Reference |
| ATPA-Evoked Current Amplitude (pA) | -51.1 ± 6.2 | -32.4 ± 10.3 | ~36.6% | [1] |
Experimental Protocols
The following outlines a typical experimental protocol for investigating the effects of this compound on excitatory postsynaptic currents (EPSCs), the underlying currents of EPSPs, using whole-cell patch-clamp electrophysiology in neuronal preparations.
Preparation of Brain Slices
-
Animal Model: Adolescent rats or mice are commonly used.
-
Anesthesia and Decapitation: The animal is deeply anesthetized with isoflurane or a similar anesthetic and then decapitated.
-
Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cutting aCSF Composition (in mM): Sucrose 206, KCl 2.5, CaCl2 0.5, MgCl2 7, NaH2PO4 1.25, NaHCO3 26, D-glucose 10.
-
-
Slicing: Coronal or sagittal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome in the ice-cold cutting aCSF.
-
Incubation: Slices are transferred to a holding chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2 and allowed to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Standard aCSF Composition (in mM): NaCl 126, KCl 2.5, CaCl2 2, MgCl2 2, NaH2PO4 1.25, NaHCO3 26, D-glucose 10.
-
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: A single brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Neuron Visualization: Neurons are visualized using an upright microscope equipped with differential interference contrast (DIC) optics.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create recording pipettes with a resistance of 3-6 MΩ.
-
Internal Solution: The recording pipette is filled with an internal solution.
-
Typical Internal Solution Composition (in mM): K-gluconate 130, KCl 10, HEPES 10, Mg-ATP 4, Na-GTP 0.3, EGTA 0.4. The pH is adjusted to 7.3 with KOH and osmolarity to 290-300 mOsm.
-
-
Giga-seal Formation and Whole-Cell Access: The pipette is carefully maneuvered to the surface of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ). Further suction is applied to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: Recordings are performed using a patch-clamp amplifier and digitized. Spontaneous or evoked EPSCs are recorded in voltage-clamp mode, typically at a holding potential of -70 mV to prevent the activation of voltage-gated channels and to be near the reversal potential for inhibitory currents.
Drug Application
-
This compound Application: this compound is typically dissolved in a stock solution (e.g., DMSO) and then diluted to the final desired concentration in the external aCSF solution. The drug is applied to the slice via bath perfusion.
-
Control and Washout: A stable baseline of EPSC activity is recorded before drug application. Following the application of this compound, the slice is perfused with drug-free aCSF to observe any washout effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of AMPA receptor-mediated excitatory postsynaptic potential and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the effects of this compound on excitatory postsynaptic currents.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AMPA receptors in synaptic transmission. Its non-competitive antagonist properties allow for the effective silencing of AMPA receptor-mediated currents, thereby enabling the study of other synaptic components. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the precise quantitative effects of this compound on excitatory postsynaptic potentials. Future studies focusing on the dose-dependent effects of this compound on the amplitude, frequency, and kinetics of both spontaneous and evoked EPSPs will be critical for a more complete understanding of its modulatory role in the CNS.
References
SYM2206: A Technical Guide to a Potent Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the 1,2-dihydrophthalazine class of compounds, it exhibits significant anticonvulsant properties. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and the relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 1.9 µM | Cultured rat hippocampal neurons | [1] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound in Mice
| Parameter | Dose (mg/kg, i.p.) | Seizure Model | Reference |
| No significant effect | 2.5 and 5 | Maximal Electroshock Threshold (MEST) | [2] |
| Significant elevation of seizure threshold | 10 and 20 | Maximal Electroshock Threshold (MEST) | [2] |
| TID20 (Threshold Increasing Dose 20%) | 4.25 | Maximal Electroshock Threshold (MEST) | [2] |
| TID50 (Threshold Increasing Dose 50%) | 10.56 | Maximal Electroshock Threshold (MEST) | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by non-competitively antagonizing AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor complex, this compound reduces the influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding. This modulation of ion flow leads to a dampening of excitatory neurotransmission.
The downstream signaling cascade affected by AMPA receptor antagonism involves the Ras-ERK and subsequently the CREB pathway, which are crucial for synaptic plasticity and gene expression. By inhibiting AMPA receptor function, this compound can attenuate the activation of these pathways.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize non-competitive AMPA receptor antagonists like this compound.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on AMPA receptor-mediated currents in cultured neurons.
1. Cell Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic or early postnatal rodents on glass coverslips.
-
Maintain cultures for 10-14 days in vitro to allow for mature synapse formation.
2. Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 10 HEPES, 25 glucose, 0.05 picrotoxin, and 0.001 tetrodotoxin. Adjust pH to 7.4 with NaOH.
-
Internal Solution: (in mM) 135 CsF, 33 CsCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, and 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Agonist Solution: External solution containing a fixed concentration of AMPA or kainate (e.g., 10 µM).
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with external solution at room temperature.
-
Obtain whole-cell patch-clamp recordings from pyramidal-like neurons under voltage-clamp mode (holding potential of -70 mV).
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Apply the agonist solution for a brief period (e.g., 2-5 seconds) to evoke an inward current mediated by AMPA receptors.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.
-
Record the peak amplitude of the inward current at each concentration of this compound.
4. Data Analysis:
-
Normalize the peak current amplitude at each this compound concentration to the baseline agonist-evoked current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
This protocol outlines the procedure for assessing the in vivo anticonvulsant efficacy of this compound in a mouse model of generalized tonic-clonic seizures.
1. Animals:
-
Use adult male mice (e.g., ICR or C57BL/6 strain), weighing 20-25 g.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before testing.
2. Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a defined time before the seizure induction (e.g., 30 minutes).
3. Seizure Induction:
-
Apply a corneal electrical stimulus using a constant current device.
-
Prior to stimulation, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas to minimize discomfort.
-
The stimulus parameters are typically a 60 Hz alternating current of 50 mA delivered for 0.2 seconds.
4. Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
For threshold studies, the current intensity is varied to determine the threshold for inducing a seizure in each animal.
5. Data Analysis:
-
For quantal dose-response, calculate the percentage of animals protected at each dose of this compound.
-
Determine the ED50 (the dose that protects 50% of animals) using probit analysis.
-
For threshold studies, calculate the mean seizure threshold at each dose and determine the TID20 and TID50 values.
Conclusion
This compound is a valuable research tool for investigating the role of AMPA receptors in normal physiological processes and in pathological conditions such as epilepsy. Its potent and selective non-competitive mechanism of action provides a clear advantage in dissecting glutamatergic neurotransmission. The data and protocols presented in this guide offer a foundational resource for further research and development involving this compound and other AMPA receptor modulators. It is important to note that while the provided protocols are based on established methodologies, specific experimental conditions may require optimization.
References
- 1. Functional diversity and developmental changes in rat neuronal kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Methodological & Application
Application Notes and Protocols for SYM2206 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SYM2206, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in patch clamp electrophysiology experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application, and important considerations for data interpretation, including its potential off-target effects.
Introduction to this compound
This compound is a valuable pharmacological tool for isolating and studying kainate receptor (KAR)-mediated currents in neurons. Due to the overlapping agonist sensitivity of AMPA and kainate receptors, selective antagonists are crucial for dissecting their respective contributions to synaptic transmission and plasticity. This compound acts as an allosteric modulator of AMPA receptors, providing a rapid and reversible block of these channels. Its selectivity for AMPA receptors over KARs makes it particularly useful for unmasking the smaller and kinetically distinct KAR-mediated responses.
Mechanism of Action
This compound is a non-competitive antagonist of AMPA receptors, binding to an allosteric site distinct from the glutamate binding site. This binding stabilizes the receptor in a non-conducting state, thereby inhibiting ion flux. This mechanism allows for a use-independent block of AMPA receptors. While highly selective for AMPA receptors, it is important to be aware of potential off-target effects, most notably on the voltage-gated sodium channel subtype Na(v)1.6, which can be observed at concentrations routinely used for AMPA receptor blockade.
Data Presentation
The following tables summarize the key quantitative data for this compound and its interaction with its primary target and a known off-target channel.
| Parameter | Value | Receptor/Channel | Reference |
| IC₅₀ | 2.8 µM | AMPA Receptor | [1] |
| Selectivity | Selective for AMPA receptors over kainate receptor subtypes. | AMPA vs. Kainate Receptors | [1] |
| Off-Target Effect | Inhibition of persistent Na⁺ current to ~70% of control levels. | Na(v)1.6 | [2][3] |
Experimental Protocols
This section provides a detailed protocol for using this compound to isolate kainate receptor-mediated currents in cultured hippocampal neurons using whole-cell patch clamp electrophysiology.
Objective:
To record and characterize kainate receptor-mediated excitatory postsynaptic currents (EPSCs) by pharmacologically blocking AMPA receptors with this compound.
Materials:
-
Cell Culture: Primary hippocampal neurons cultured on coverslips.
-
This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm.
-
Internal Solution: (in mM) 135 CsF, 10 CsCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH, osmolarity ~290-300 mOsm.
-
Agonist: Kainate or Glutamate.
-
Other Blockers: Picrotoxin (100 µM) to block GABA-A receptors and D-AP5 (50 µM) to block NMDA receptors.
Equipment:
-
Patch clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Aliquots of this compound stock solution can be thawed and diluted to the final working concentration (e.g., 10-30 µM) in the external solution immediately before use.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution containing picrotoxin and D-AP5 at a rate of 1-2 ml/min.
-
Establish a whole-cell patch clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Record baseline synaptic activity or agonist-evoked currents.
-
-
Application of this compound and Isolation of Kainate Currents:
-
After obtaining a stable baseline, switch the perfusion to the external solution containing this compound (10-30 µM), picrotoxin, and D-AP5.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure complete blockade of AMPA receptors.
-
Apply an agonist such as kainate (e.g., 10 µM) or glutamate to evoke inward currents. The remaining current will be predominantly mediated by kainate receptors.
-
Record the kainate receptor-mediated currents. These are typically characterized by slower rise and decay kinetics compared to AMPA receptor currents.[2]
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time constant of the isolated kainate receptor-mediated currents.
-
Compare these parameters before and after the application of specific kainate receptor antagonists (e.g., UBP310) to confirm the identity of the recorded currents.
-
Considerations for Off-Target Effects:
-
This compound can inhibit Na(v)1.6 channels. To minimize the impact of this off-target effect, it is advisable to:
-
Use the lowest effective concentration of this compound that provides a complete block of AMPA receptors.
-
Include tetrodotoxin (TTX, 0.5-1 µM) in the external solution if studying synaptic events to block voltage-gated sodium channels.
-
When studying evoked responses, be aware that this compound might slightly alter neuronal excitability through its action on Na(v)1.6 channels.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of AMPA and Kainate receptors.
Experimental Workflow
Caption: Experimental workflow for isolating kainate currents.
Logical Relationship of Components
Caption: Pharmacological isolation of kainate receptor currents.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous off-target impact of ion-channel deletion on intrinsic properties of hippocampal model neurons that self-regulate calcium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SYM2206 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SYM2206, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for use in rodent models of seizures and neuroprotection.
Mechanism of Action
This compound acts as a negative allosteric modulator of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. By binding to a site distinct from the glutamate binding site, this compound reduces the ion flux through the AMPA receptor channel, thereby dampening excessive excitatory signaling. This mechanism underlies its potential therapeutic effects in conditions characterized by glutamatergic overactivity, such as epilepsy and ischemic brain injury.
Signaling Pathway
The antagonism of AMPA receptors by this compound initiates a cascade of downstream signaling events. A key pathway affected is the extracellular signal-regulated kinase (ERK) pathway. By inhibiting AMPA receptor-mediated signaling, this compound can lead to a reduction in the phosphorylation of ERK1/2, which in turn can modulate gene expression and cellular processes related to neuronal excitability and survival.
Pharmacokinetic Properties
While specific pharmacokinetic data for this compound in rodents is not extensively published, general characteristics of similar non-competitive AMPA receptor antagonists suggest that it is orally bioavailable and CNS penetrant. The table below provides a template for the types of pharmacokinetic parameters that should be determined in preclinical rodent studies.
| Parameter | Mouse | Rat |
| Bioavailability (%) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
Experimental Protocols
Vehicle Formulation
This compound is poorly soluble in water. The following vehicle formulations can be used for in vivo administration in rodents:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Formulation 2: 10% DMSO, 90% Corn Oil.
Anticonvulsant Activity: Maximal Electroshock (MEST) Seizure Model (Mice)
This model is used to evaluate the efficacy of a compound in preventing the spread of seizures.
Experimental Workflow:
Protocol:
-
Animals: Male Albino Swiss mice (20-25 g) are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 2.5, 5, 10, and 20 mg/kg. A vehicle control group should also be included.
-
Seizure Induction: 30 minutes after drug administration, seizures are induced via corneal electrodes delivering a 50 Hz alternating current for 0.2 seconds.
-
Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension seizure. The threshold current required to induce this seizure is determined.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) can be determined using probit analysis.
Quantitative Data from MEST Studies:
| Dose (mg/kg, i.p.) | Effect on Seizure Threshold |
| 2.5 | No significant effect |
| 5.0 | No significant effect |
| 10.0 | Significant increase |
| 20.0 | Significant increase |
| TID20 | 4.25 mg/kg |
| TID50 | 10.56 mg/kg |
TID20 and TID50 represent the theoretical doses required to increase the seizure threshold by 20% and 50%, respectively.
Neuroprotective Activity: Focal Cerebral Ischemia Model (Rats)
This model is used to assess the potential of a compound to protect against neuronal damage following a stroke. While specific data for this compound in this model is limited, a general protocol for a non-competitive AMPA receptor antagonist is provided.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Ischemia Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion or at a delayed time point to assess the therapeutic window.
-
Assessment of Neurological Deficits: Neurological function is assessed at various time points post-ischemia using a standardized neurological scoring system (e.g., modified Neurological Severity Score, mNSS).
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 or 72 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Data Analysis: Neurological scores and infarct volumes are compared between the this compound-treated and vehicle-treated groups.
Expected Outcomes: A neuroprotective effect of this compound would be demonstrated by a significant reduction in neurological deficit scores and a smaller infarct volume compared to the vehicle control group.
Summary of Quantitative Data
| In Vivo Model | Species | Dosing Route | Effective Dose Range | Key Findings |
| Maximal Electroshock Seizure (MEST) | Mouse | i.p. | 10 - 20 mg/kg | Significantly increased seizure threshold. TID50 of 10.56 mg/kg. |
| Focal Cerebral Ischemia | Rat | i.v. / i.p. | Data not available | Expected to reduce infarct volume and improve neurological outcome. |
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for SYM2206 in Seizure Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their over-activation is implicated in the initiation and spread of seizure activity. As a non-competitive antagonist, this compound offers a promising mechanism for modulating seizure activity. These application notes provide detailed protocols for the use of this compound in preclinical seizure models, with a focus on the maximal electroshock (MEST) model, for which its efficacy has been established. Additionally, protocols for other relevant seizure models where this compound could be applied, such as the kainate and pentylenetetrazol (PTZ) models, are also described.
Mechanism of Action
This compound acts as a negative allosteric modulator of the AMPA receptor, reducing the ion flow through the channel in response to glutamate binding. This non-competitive mechanism of action allows it to dampen excessive excitatory neurotransmission that underlies seizure activity.
Data Presentation
The anticonvulsant activity of this compound has been quantified in the maximal electroshock seizure threshold (MEST) model in mice. The key efficacy data is summarized in the table below.
| Seizure Model | Species | Administration Route | Key Parameters | Values | Reference |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Intraperitoneal (i.p.) | TID20 | 4.25 mg/kg | [1][2] |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Intraperitoneal (i.p.) | TID50 | 10.56 mg/kg | [1] |
TID20 and TID50 refer to the doses of this compound that increase the seizure threshold by 20% and 50%, respectively.
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Model
This model is used to assess the ability of a compound to raise the threshold for seizure induction by electrical stimulation.
Experimental Workflow:
References
- 1. Perampanel, a novel, non-competitive, selective AMPA receptor antagonist as adjunctive therapy for treatment-resistant partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
how to dissolve and store SYM2206 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1] It acts allosterically, binding to a site distinct from the glutamate binding site, similar to other benzodiazepine-related AMPA receptor antagonists. Additionally, there is evidence to suggest that compounds of this class can also modulate voltage-gated sodium channels, specifically Nav1.6, which are critical for the initiation and propagation of action potentials in excitatory neurons.[2][3] These properties make this compound a valuable tool for investigating synaptic transmission, plasticity, and excitotoxicity, as well as for studying the pathophysiology of neurological disorders such as epilepsy.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 366.42 g/mol | |
| Formula | C₂₀H₂₂N₄O₃ | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in DMSO and Ethanol | |
| Storage | Store at room temperature (solid) | |
| Stock Solution Storage | Store at -20°C or -80°C |
Quantitative Data
The following table summarizes the known quantitative pharmacological data for this compound.
| Target | Parameter | Value | Species | Assay | Reference |
| AMPA Receptor | IC₅₀ | 2.8 µM | Not specified | Not specified | |
| Nav1.6 Channel | IC₅₀ | Data not available |
Signaling Pathways
AMPA Receptor Antagonism
This compound non-competitively antagonizes AMPA receptors. Upon binding of glutamate, AMPA receptors normally open, allowing an influx of Na⁺ ions, which leads to depolarization of the postsynaptic membrane. By binding to an allosteric site, this compound prevents this channel opening, thereby inhibiting excitatory postsynaptic currents. This blockade can also indirectly affect downstream signaling cascades, such as the ERK1/2 pathway, which has been shown to be inhibited by other AMPA receptor antagonists.
Caption: Signaling pathway of AMPA receptor antagonism by this compound.
Nav1.6 Channel Blockade
Voltage-gated sodium channel Nav1.6 is highly expressed in the axon initial segment of excitatory neurons and is crucial for the initiation and propagation of action potentials. Inhibition of Nav1.6 channels by compounds like this compound would lead to a reduction in the fast influx of Na⁺ ions that underlies the rising phase of the action potential. This results in decreased neuronal excitability and a reduction in action potential firing.
Caption: Mechanism of Nav1.6 channel blockade by this compound.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Solvent Selection: this compound is soluble up to 100 mM in both DMSO and ethanol. DMSO is a common choice for in vitro experiments due to its ability to dissolve a wide range of organic compounds.
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using its molecular weight (366.42 g/mol ).
-
Mass (mg) = 100 mmol/L * 0.001 L * 366.42 g/mol * 1000 mg/g = 36.642 mg (for 1 mL)
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO or ethanol.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution but should be done with caution to avoid degradation.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
In Vitro Electrophysiology Protocol (Patch-Clamp)
Objective: To record the effect of this compound on neuronal ion channel activity.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution and ensure they are at the correct pH and osmolarity.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Prepare a working solution of this compound by diluting the stock solution in aCSF to the final desired concentration (e.g., 100 µM). Note: The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest in aCSF.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or voltage-gated currents.
-
-
Drug Application:
-
Switch the perfusion system to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically a few minutes).
-
-
Data Acquisition:
-
Record the neuronal activity in the presence of this compound.
-
Observe the change in the amplitude and frequency of EPSCs or the blockade of voltage-gated currents.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug and observe any recovery of neuronal activity.
-
-
Data Analysis:
-
Analyze the recorded currents to quantify the effect of this compound (e.g., percentage of inhibition of current amplitude).
-
Caption: Experimental workflow for in vitro electrophysiology with this compound.
In Vivo Administration Protocol (Mouse Model)
Objective: To assess the in vivo effects of this compound on a specific behavioral or physiological endpoint (e.g., seizure model).
Materials:
-
This compound powder
-
Vehicle solution (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80)
-
Mice
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Apparatus for the behavioral or physiological test
Procedure:
-
Dose and Vehicle Preparation:
-
Determine the appropriate dose range for this compound. This may require a pilot study.
-
Prepare the vehicle solution. A common vehicle for hydrophobic compounds is a mixture of saline, DMSO (e.g., 5-10%), and a surfactant like Tween 80 (e.g., 5-10%).
-
Dissolve this compound in the vehicle to the desired final concentration. Ensure complete dissolution.
-
-
Animal Handling and Administration:
-
Handle mice according to approved animal care and use protocols.
-
Administer the this compound solution or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection). The volume of injection should be appropriate for the size of the animal.
-
-
Behavioral/Physiological Testing:
-
At a predetermined time after administration (to allow for drug absorption and distribution), perform the behavioral or physiological test.
-
-
Data Collection and Analysis:
-
Record the relevant parameters for the test.
-
Analyze the data to compare the effects of this compound with the vehicle control group.
-
Caption: General workflow for in vivo experiments using this compound.
Troubleshooting
-
Solubility Issues: If this compound does not fully dissolve, try gentle warming and sonication. Ensure the correct solvent is being used. For aqueous solutions, prepare a concentrated stock in DMSO first and then dilute it into the aqueous buffer.
-
Lack of Effect in Vitro:
-
Verify the concentration of the working solution.
-
Ensure the drug is being adequately perfused and reaching the cells.
-
Consider the possibility that the target receptors/channels are not expressed or are not functional in your specific cell type.
-
-
Variability in In Vivo Results:
-
Ensure consistent administration technique and timing.
-
Consider factors such as the age, sex, and strain of the animals.
-
Ensure the vehicle solution is well-tolerated and does not have confounding effects.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for Studying Synaptic Plasticity with SYM2206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, play a crucial modulatory role in synaptic transmission and plasticity.[1][2][3] Unlike AMPA and NMDA receptors, KARs exhibit both ionotropic and metabotropic signaling, allowing them to influence synaptic strength through diverse mechanisms.[1][4] SYM2206 is a potent, non-competitive antagonist of AMPA receptors. Its high selectivity for AMPA receptors over KARs makes it an invaluable pharmacological tool to isolate and study KAR-mediated effects on synaptic plasticity. By blocking the dominant AMPA receptor component of excitatory postsynaptic currents, this compound enables the specific investigation of KAR-dependent long-term potentiation (LTP) and long-term depression (LTD).
These application notes provide detailed protocols for utilizing this compound to investigate the role of kainate receptors in synaptic plasticity in both hippocampal slices and primary neuronal cultures.
Data Presentation: Expected Outcomes of this compound Application
The following tables summarize the expected quantitative data from electrophysiological experiments studying KAR-dependent LTP and LTD using this compound.
Table 1: Expected Effects of this compound on Kainate Receptor-Mediated Long-Term Potentiation (LTP)
| Parameter | Baseline (with this compound) | Post-LTP Induction (with this compound) | Fold Change |
| fEPSP Slope (mV/ms) | 0.5 ± 0.05 | 0.8 ± 0.07 | ~1.6 |
| Fiber Volley Amplitude (mV) | 0.2 ± 0.02 | 0.2 ± 0.02 | ~1.0 |
| Paired-Pulse Ratio (PPR) | 1.8 ± 0.1 | 1.8 ± 0.1 | ~1.0 |
| AMPA/Kainate Current Ratio | Not Applicable | Not Applicable | - |
Table 2: Expected Effects of this compound on Kainate Receptor-Mediated Long-Term Depression (LTD)
| Parameter | Baseline (with this compound) | Post-LTD Induction (with this compound) | Fold Change |
| fEPSP Slope (mV/ms) | 0.5 ± 0.05 | 0.3 ± 0.04 | ~0.6 |
| Fiber Volley Amplitude (mV) | 0.2 ± 0.02 | 0.2 ± 0.02 | ~1.0 |
| Paired-Pulse Ratio (PPR) | 1.8 ± 0.1 | 1.8 ± 0.1 | ~1.0 |
| AMPA/Kainate Current Ratio | Not Applicable | Not Applicable | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in KAR-mediated synaptic plasticity and the experimental workflows for their investigation using this compound.
References
Application Notes and Protocols: Utilizing SYM2206 as a Pharmacological Tool to Isolate NMDA Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuroscience research, the precise dissection of individual neurotransmitter receptor contributions to synaptic transmission is paramount. N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are two major subtypes of ionotropic glutamate receptors that coexist at most excitatory synapses in the central nervous system. Their overlapping activation by glutamate presents a significant challenge in studying the distinct physiological and pathological roles of NMDA receptors.
This document provides detailed application notes and protocols for the use of SYM2206 , a potent and selective non-competitive AMPA receptor antagonist, as a pharmacological tool to functionally isolate NMDA receptor-mediated currents. By effectively blocking the fast, AMPA receptor-dependent component of the excitatory postsynaptic current (EPSC), this compound enables the focused investigation of the slower, voltage-dependent NMDA receptor currents.
It is critical to note that this compound does not directly interact with NMDA receptors. Instead, its utility in isolating NMDA receptor currents stems from its selective antagonism of AMPA receptors.
Pharmacological Profile of this compound
This compound is a non-competitive antagonist of AMPA receptors, acting allosterically at the same regulatory site as other 2,3-benzodiazepine antagonists like GYKI 52466.[1] Its mechanism of action involves stabilizing the closed state of the AMPA receptor channel, thereby preventing ion flux in response to glutamate binding.
Quantitative Data for this compound
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 2.8 μM | AMPA Receptors | [1] |
| Mechanism | Non-competitive antagonist | AMPA Receptors | [1][2] |
| Selectivity | Selective for AMPA over Kainate receptors | Glutamate Receptors | [1] |
Experimental Protocols
The following protocols are designed for researchers utilizing electrophysiological techniques to study NMDA receptor currents in neuronal preparations.
Protocol 1: Isolation of NMDA Receptor-Mediated EPSCs in Brain Slices
This protocol describes the use of whole-cell patch-clamp electrophysiology to record isolated NMDA receptor-mediated EPSCs from neurons in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-5 MΩ)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NMDA receptor co-agonist (e.g., Glycine or D-serine)
-
GABAA receptor antagonist (e.g., Picrotoxin or Bicuculline)
-
Voltage-gated sodium channel blocker (e.g., Tetrodotoxin, TTX) - optional
Procedure:
-
Slice Preparation: Prepare acute brain slices from the desired brain region using standard vibratome sectioning techniques. Maintain slices in oxygenated aCSF.
-
Electrode Filling: Fill a patch pipette with the appropriate intracellular solution.
-
Cell Targeting: Under a microscope, target a neuron of interest for recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Baseline Recording:
-
Clamp the neuron at a negative holding potential (e.g., -70 mV).
-
Stimulate afferent fibers to evoke synaptic responses.
-
Record baseline EPSCs, which will contain both AMPA and NMDA receptor components.
-
-
Pharmacological Isolation:
-
Perfuse the slice with aCSF containing a GABAA receptor antagonist (e.g., 50 µM Picrotoxin) to block inhibitory currents.
-
Add this compound to the perfusion solution at a final concentration sufficient to block AMPA receptors (e.g., 10-30 µM). Allow several minutes for the drug to equilibrate and for the AMPA receptor component of the EPSC to be fully blocked.
-
Ensure the presence of an NMDA receptor co-agonist like glycine (e.g., 10 µM) or D-serine (e.g., 10 µM) in the aCSF.
-
-
Recording NMDA Receptor Currents:
-
To observe the voltage-dependent block by Mg²⁺, record evoked EPSCs at a series of holding potentials (e.g., from -80 mV to +40 mV).
-
At negative potentials, the NMDA receptor-mediated current will be small due to Mg²⁺ block. As the cell is depolarized, the Mg²⁺ block is relieved, and the NMDA receptor current will increase in amplitude.
-
The remaining current at positive holding potentials (e.g., +40 mV) will be predominantly mediated by NMDA receptors.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated EPSC at a depolarized potential (e.g., +40 mV).
-
Analyze the current-voltage (I-V) relationship to demonstrate the characteristic voltage-dependent Mg²⁺ block of the NMDA receptor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for isolating NMDA receptor currents.
Caption: Pharmacological action of this compound at the synapse.
Considerations and Limitations
-
Concentration: The optimal concentration of this compound may vary depending on the preparation and experimental conditions. It is advisable to perform a dose-response curve to determine the minimal concentration required for complete AMPA receptor blockade without off-target effects.
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the recording solution is low (e.g., <0.1%) to avoid non-specific effects.
-
Off-Target Effects: While this compound is selective for AMPA receptors over kainate receptors, at very high concentrations, off-target effects on other channels or receptors cannot be entirely ruled out. For instance, some AMPA receptor antagonists have been shown to have modest blocking effects on voltage-gated sodium channels.
-
NMDA Receptor Subtypes: The properties of the isolated NMDA receptor currents will depend on the subunit composition (e.g., GluN2A vs. GluN2B) of the NMDA receptors present in the recorded neuron. The kinetics and pharmacology of these subtypes differ, which should be considered in the interpretation of the results.
Conclusion
This compound is a valuable pharmacological agent for the functional isolation and study of NMDA receptor currents. By selectively and potently blocking AMPA receptors, this compound allows researchers to unmask the NMDA receptor-mediated component of synaptic transmission. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in neuroscience research, facilitating a deeper understanding of the critical roles of NMDA receptors in synaptic function and dysfunction.
References
Application Notes and Protocols for Labeling and Tracking SYM2206
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It acts allosterically, binding to a site distinct from the glutamate binding site, similar to 2,3-benzodiazepine antagonists like GYKI 52466.[1] This mechanism allows it to modulate excitatory neurotransmission, making it a valuable tool for studying the physiological and pathological roles of AMPA receptors. Furthermore, this compound has been shown to exhibit anticonvulsant properties in vivo and to block Nav1.6-mediated persistent currents, suggesting a broader pharmacological profile.[2]
These application notes provide detailed protocols for the fluorescent labeling and biotinylation of this compound to enable its visualization and tracking in various experimental settings. Direct labeling of a small molecule like this compound allows for the investigation of its subcellular localization, binding kinetics, and interactions with its target receptors.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound for the AMPA receptor.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 2.8 µM | Not specified | Not specified | |
| IC50 | 1.6 µM | Not specified | Not specified |
Signaling Pathway of this compound
This compound acts as a non-competitive antagonist at AMPA receptors, which are ionotropic glutamate receptors responsible for fast excitatory synaptic transmission in the central nervous system. The binding of glutamate to the AMPA receptor normally induces a conformational change that opens its ion channel, allowing the influx of Na+ and Ca2+ ions and leading to neuronal depolarization. This compound, by binding to an allosteric site, prevents this channel opening even when glutamate is bound, thereby inhibiting the downstream signaling cascade.
Caption: Signaling pathway of this compound at the AMPA receptor.
Experimental Protocols
Note: The following protocols are generalized methods for small molecule labeling and will require optimization for this compound. The precise chemical structure of this compound is not publicly available; however, as a 1,2-dihydrophthalazine derivative, it likely possesses aromatic rings and potentially other functional groups. For successful labeling, a reactive handle that is not part of the pharmacophore is required. If the native structure lacks a suitable functional group (e.g., amine, carboxyl, thiol), a synthetic analog of this compound with a linker for conjugation may be necessary.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye to a hypothetical amine-functionalized analog of this compound.
Materials:
-
Amine-functionalized this compound analog
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of fluorescein, rhodamine, or a cyanine dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-functionalized this compound analog in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM solution of TEA or DIEA in the same solvent.
-
-
Conjugation Reaction:
-
In a reaction vial, combine 1 equivalent of the amine-functionalized this compound analog with 1.1 equivalents of the amine-reactive fluorescent dye.
-
Add 2-3 equivalents of TEA or DIEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase HPLC.
-
Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.
-
Collect fractions containing the desired product, identified by its expected retention time and UV-Vis absorbance.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled product by mass spectrometry (to verify the correct molecular weight) and analytical HPLC.
-
Determine the concentration of the labeled this compound spectrophotometrically using the extinction coefficient of the fluorescent dye.
-
Store the purified, labeled compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
-
Caption: Workflow for fluorescent labeling of this compound.
Protocol 2: Biotinylation of this compound
This protocol describes the conjugation of biotin to a hypothetical carboxyl-functionalized this compound analog for pull-down assays and affinity-based purification.
Materials:
-
Carboxyl-functionalized this compound analog
-
Biotin-PEG-amine or a similar amine-containing biotin derivative
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxyl-functionalized this compound analog in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the biotin-PEG-amine in the same solvent to a final concentration of 12 mM (1.2 equivalents).
-
Prepare fresh solutions of EDC (15 mM, 1.5 equivalents) and NHS (15 mM, 1.5 equivalents) in the same solvent.
-
-
Carboxyl Group Activation:
-
In a reaction vial, add the solution of the carboxyl-functionalized this compound analog.
-
Add the EDC and NHS solutions to the vial.
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl group by forming an NHS ester.
-
-
Biotin Conjugation:
-
Add the biotin-PEG-amine solution to the activated this compound analog.
-
Stir the reaction at room temperature for 2-4 hours or overnight.
-
-
Purification:
-
Purify the biotinylated this compound by reverse-phase HPLC as described in Protocol 1.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the biotinylated product by mass spectrometry and analytical HPLC.
-
The concentration of the biotinylated this compound can be determined using a quantitative assay such as the HABA assay if a spectrophotometric method is not feasible.
-
Store the purified, biotinylated compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C.
-
Logical Considerations for Small Molecule Labeling
The successful labeling of a small molecule like this compound requires careful consideration of several factors to ensure that the biological activity is retained and the label is effective for the intended application.
Caption: Logical workflow for developing a labeled this compound probe.
References
Application of SYM2206 in Hippocampal Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. In neuroscience research, particularly in studies involving hippocampal slice preparations, this compound serves as an invaluable pharmacological tool. Its high selectivity for AMPA receptors over kainate receptors allows for the precise dissection of the relative contributions of these two ionotropic glutamate receptors to synaptic transmission, plasticity, and excitotoxicity. Hippocampal slices, which largely preserve the intricate neuronal circuitry of the hippocampus, provide an excellent ex vivo model to study these fundamental neurological processes. The strategic application of this compound in this preparation enables the isolation and characterization of kainate receptor-mediated currents and their downstream signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the glutamate binding site on AMPA receptors, thereby preventing their activation by the endogenous ligand, glutamate. This inhibitory action effectively blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the AMPA receptor channel, leading to a reduction in excitatory postsynaptic potentials (EPSPs). Due to its significantly lower affinity for kainate receptors, this compound can be used at concentrations that saturate AMPA receptors while having minimal impact on kainate receptor function. This pharmacological window is critical for isolating and studying the physiological and pathological roles of kainate receptors in the hippocampus.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in hippocampal preparations, providing a clear reference for experimental design.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Type | Preparation | Reference |
| IC₅₀ | ~1 µM | AMPA Receptor | Cultured Hippocampal Neurons | [1] |
| Inhibition at 100 µM | ~20% | Kainate Receptor | Cultured Hippocampal Neurons | [1] |
Table 2: Comparative IC₅₀ Values for Neuroprotection Against Kainic Acid-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
| Compound | IC₅₀ (µM) | Target/Mechanism | Reference |
| Compound 24 | 101.00 ± 1.20 | Anticonvulsant | |
| Compound 26 | 99.54 ± 1.27 | Anticonvulsant | |
| Compound 30 | 126.80 ± 1.24 | Anticonvulsant | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Vibratome
-
Dissection tools (forceps, scissors, spatula)
-
Petri dish
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based): 87 mM NaCl, 2.5 mM KCl, 7 mM MgCl₂, 0.5 mM CaCl₂, 26.2 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, and 50 mM sucrose. Saturate with carbogen gas.
-
Artificial Cerebrospinal Fluid (aCSF): 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 26.2 mM NaHCO₃, 1 mM NaH₂PO₄, and 11 mM glucose. Saturate with carbogen gas.
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse slices in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Kainate Receptor-Mediated EPSCs
This protocol details the methodology for isolating and recording kainate receptor-mediated excitatory postsynaptic currents (EPSCs) using this compound.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Stimulating electrode
-
aCSF
-
This compound
-
Kainate receptor agonist (e.g., kainic acid or domoic acid)
-
NMDA receptor antagonist (e.g., D-AP5)
-
GABA-A receptor antagonist (e.g., picrotoxin or bicuculline)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
-
Establish a whole-cell patch-clamp recording from a pyramidal neuron in the region of interest (e.g., CA1).
-
Perfuse the slice with aCSF containing an NMDA receptor antagonist (e.g., 50 µM D-AP5) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin) to isolate glutamatergic currents.
-
To block AMPA receptor-mediated currents, add this compound to the perfusion solution at a concentration of 10-40 µM.
-
Evoke synaptic responses by delivering electrical stimuli through the stimulating electrode.
-
Apply a kainate receptor agonist (e.g., 10 µM kainic acid) to elicit kainate receptor-mediated currents.
-
Record the evoked EPSCs and analyze their amplitude, kinetics, and pharmacology.
Protocol 3: Organotypic Hippocampal Slice Culture Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of compounds against kainic acid-induced excitotoxicity, where this compound can be used to delineate the contribution of AMPA receptors.
Materials:
-
Postnatal day 7-9 rat or mouse pups
-
Dissection tools
-
Tissue chopper or vibratome
-
Culture medium (e.g., MEM-based)
-
Horse serum
-
Cell culture inserts
-
Six-well culture plates
-
Kainic acid
-
This compound (for mechanistic studies)
-
Propidium Iodide (PI) for cell death visualization
-
Fluorescence microscope
Procedure:
-
Prepare 350 µm thick organotypic hippocampal slice cultures from postnatal pups and place them on cell culture inserts.
-
Culture the slices for 7-10 days in vitro (DIV).
-
To induce excitotoxicity, treat the cultures with kainic acid (e.g., 5 µM) for 18-48 hours.
-
To investigate the role of AMPA receptors in this excitotoxicity, pre-incubate a subset of slices with this compound (e.g., 10 µM) before and during kainic acid application.
-
Assess neuronal death by incubating the slices with Propidium Iodide (5 µg/mL) and quantifying the fluorescence intensity in different hippocampal subfields (e.g., CA1, CA3).
-
Compare the extent of cell death in slices treated with kainic acid alone versus those co-treated with this compound to determine the contribution of AMPA receptor activation to the observed neurotoxicity.
Visualizations
Caption: Experimental workflow for the application of this compound in hippocampal slices.
Caption: Signaling pathways of kainate receptors in the hippocampus.
References
- 1. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity, organotypic hippocampal neuroprotection assay and in-silico sodium channel blocking potential of 2-amino-6-nitrobenzothiazole derived semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating AMPA Receptor Trafficking with SYM2206
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It acts allosterically, binding to a site distinct from the glutamate binding site, thereby preventing ion channel opening and subsequent neuronal excitation.[2][3] This mechanism of action makes this compound a valuable tool for dissecting the roles of AMPA receptor signaling in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and seizure activity.[4]
Recent research has highlighted the critical role of AMPA receptor trafficking—the dynamic process of receptor insertion (exocytosis) and removal (endocytosis) from the postsynaptic membrane—in the expression of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[5] As a non-competitive antagonist, this compound can be utilized to investigate how blocking AMPA receptor function influences these trafficking events. By stabilizing the receptor in a closed or non-conducting state, this compound can help elucidate the relationship between receptor activity and its surface expression, internalization, and recycling.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying AMPA receptor trafficking in neuronal cultures.
Mechanism of Action
This compound is a 1,2-dihydrophthalazine derivative that functions as a negative allosteric modulator of AMPA receptors. It shares a binding site with other 2,3-benzodiazepines like GYKI 52466. Upon binding, this compound stabilizes the AMPA receptor in a conformation that prevents the ion channel from opening, even when glutamate is bound. This non-competitive antagonism is voltage-independent and does not show use-dependence. This property allows for the study of AMPA receptor trafficking independent of the level of synaptic activity, or to dissect the contribution of receptor activation to its trafficking.
Data Presentation
The following tables summarize the key pharmacological data for this compound and the functionally similar compound GYKI 52466. Due to the limited availability of public data specifically on this compound's effects on trafficking, data from GYKI 52466 is included as a reference, given their shared mechanism and binding site.
Table 1: Pharmacological Profile of this compound and Related Non-Competitive Antagonists
| Compound | Target | Mechanism of Action | IC₅₀ | Notes | Reference |
| This compound | AMPA Receptor | Non-competitive antagonist | 2.8 µM | Potent, allosteric modulator. | |
| GYKI 52466 | AMPA Receptor | Non-competitive antagonist | 7.5 - 20 µM | Highly selective for AMPA over Kainate and NMDA receptors. | |
| Perampanel | AMPA Receptor | Non-competitive antagonist | - | Orally active, used in the treatment of epilepsy. Binds to the GYKI 52466 site. |
Table 2: Experimental Concentrations for Investigating AMPA Receptor Function
| Compound | Application | Concentration Range | Cell Type/System | Reference |
| This compound | Anticonvulsant activity (in vivo) | 10 - 20 mg/kg (i.p.) | Mice | |
| GYKI 52466 | Blockade of AMPA receptor currents | 20 - 40 µM | Rat hippocampal slices | |
| GYKI 52466 | Blockade of AMPA receptors in trafficking assays | 40 µM | Cultured hippocampal neurons |
Mandatory Visualizations
Caption: Signaling pathway of AMPA receptor trafficking at the postsynaptic density.
Caption: Workflow for assessing cell surface expression of AMPA receptors.
Caption: Logical flow of this compound's effect on AMPA receptor function and trafficking studies.
Experimental Protocols
The following protocols are adapted from established methods for studying AMPA receptor trafficking and can be implemented using this compound.
Protocol 1: Surface Biotinylation Assay to Measure Changes in AMPA Receptor Surface Expression
This protocol allows for the quantification of AMPA receptors present on the neuronal cell surface.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (ACSF) or appropriate culture medium
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons and culture for 14-21 days in vitro (DIV).
-
Pre-treat neurons with this compound at a final concentration of 10-50 µM (or vehicle control) for the desired duration (e.g., 30 minutes to 24 hours) in culture medium at 37°C.
-
-
Surface Biotinylation:
-
Place culture dishes on ice and wash twice with ice-cold PBS.
-
Incubate neurons with Sulfo-NHS-SS-Biotin (1 mg/mL in ice-cold PBS) for 30 minutes on ice with gentle agitation.
-
Quench the biotinylation reaction by washing the cells three times with ice-cold quenching solution.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). Save a small aliquot as the "total" fraction.
-
-
Streptavidin Pulldown:
-
Incubate the cleared lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture biotinylated (surface) proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins (surface fraction) and the saved total protein fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform Western blotting using primary antibodies against AMPA receptor subunits.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescence substrate.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of the surface protein to the total protein for each condition. Compare the ratios between this compound-treated and vehicle-treated cells.
-
Protocol 2: Immunocytochemistry for Visualizing AMPA Receptor Internalization
This protocol allows for the qualitative and semi-quantitative assessment of AMPA receptor endocytosis.
Materials:
-
Primary neuronal cultures grown on glass coverslips
-
This compound
-
Primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., N-terminal anti-GluA1)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Fluorescently-labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Antibody Labeling of Surface Receptors:
-
In live, non-fixed neurons, incubate with a primary antibody targeting an extracellular domain of an AMPA receptor subunit for 1 hour at 4°C to label only the surface-expressed receptors.
-
-
Induction of Internalization with this compound:
-
Wash the cells to remove unbound primary antibody.
-
Treat the neurons with this compound (10-50 µM) or vehicle in pre-warmed medium for a specified time (e.g., 15-60 minutes) at 37°C to allow for receptor internalization.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Staining of Internalized Receptors:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with a fluorescently-labeled secondary antibody to detect the primary antibody-bound receptors that have been internalized.
-
-
Staining of Total Surface Receptors (Optional):
-
To visualize the remaining surface receptors, you can perform a second staining step without permeabilization using a secondary antibody with a different fluorophore.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Image the cells using a confocal microscope.
-
Analyze the images to quantify the amount of internalized receptor, which will appear as fluorescent puncta within the neuron's soma and dendrites. Compare the fluorescence intensity and number of puncta between this compound-treated and control cells.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of AMPA receptor activity in synaptic function. The protocols outlined above provide a framework for utilizing this compound to explore the intricate mechanisms of AMPA receptor trafficking. By specifically blocking receptor function, researchers can gain valuable insights into how neuronal activity, or the lack thereof, influences the synaptic localization of these critical receptors, ultimately contributing to a better understanding of synaptic plasticity and its role in neurological disorders. When interpreting results, it is important to consider potential off-target effects and to use appropriate controls, as with any pharmacological agent.
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of AMPA receptor endocytosis impairs the extinction, but not acquisition of learned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of SYM2206 on Nav1.6 voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target effect of this compound on Nav1.6 channels?
A1: this compound, a known non-competitive AMPA receptor antagonist, has been shown to have off-target effects on Nav1.6 channels. Specifically, it blocks the persistent component of Nav1.6-mediated sodium currents in a dose-dependent manner.[1] It also reversibly inhibits the peak transient current of Nav1.6.[1]
Q2: At what concentrations does this compound affect Nav1.6 channels?
A2: Significant inhibition of the persistent Nav1.6 current (to approximately 70% of control levels) is observed at concentrations routinely used to selectively block AMPA receptors.[1]
Q3: Does this compound affect other voltage-gated sodium channels?
A3: The available literature primarily focuses on the off-target effects of this compound on Nav1.6.[1] Further investigation would be required to determine its selectivity profile against other Nav channel isoforms.
Q4: What is the proposed mechanism of this compound's effect on Nav1.6?
A4: The precise mechanism of how this compound interacts with the Nav1.6 channel is not fully elucidated in the provided literature. It is described as a blocking effect on the channel's activity.[1]
Q5: Are there alternative AMPA receptor antagonists that do not affect Nav1.6 channels?
A5: The AMPA/kainate blocker NBQX did not significantly affect persistent Nav1.6 channel currents, suggesting it may be a suitable alternative when trying to avoid this specific off-target effect.
Troubleshooting Guides
Issue 1: Unexpected reduction in neuronal firing in the presence of this compound, even in the absence of AMPA receptor-mediated transmission.
-
Possible Cause: Direct inhibition of Nav1.6 channels by this compound. Nav1.6 channels are critical for action potential initiation and propagation. Their inhibition can lead to decreased neuronal excitability.
-
Troubleshooting Steps:
-
Confirm Off-Target Effect: Perform control experiments using a Nav1.6-expressing cell line (e.g., HEK293 cells) to directly measure the effect of your this compound concentration on Nav1.6 currents.
-
Use an Alternative Antagonist: If the goal is to block AMPA receptors without affecting Nav1.6, consider using NBQX, which has been shown to not significantly affect persistent Nav1.6 currents.
-
Dose-Response Analysis: If this compound must be used, perform a careful dose-response study to find the minimum effective concentration for AMPA receptor antagonism with the least impact on Nav1.6 currents.
-
Data Interpretation: When analyzing your results, acknowledge the potential contribution of Nav1.6 inhibition to the observed effects.
-
Issue 2: Difficulty replicating the reported inhibitory effect of this compound on Nav1.6 persistent currents.
-
Possible Cause: Suboptimal experimental conditions or issues with the recording setup.
-
Troubleshooting Steps:
-
Verify Cell Line Expression: Ensure that the cell line used (e.g., HEK293) is stably and robustly expressing functional Nav1.6 channels.
-
Check Voltage Protocol: The generation of persistent Nav1.6 currents is voltage-dependent. Use a slow ramp depolarization protocol (e.g., from -120 mV to +75 mV) to reliably elicit these currents.
-
Solution Exchange: Ensure complete and rapid perfusion of this compound-containing solution to the cells. Inadequate solution exchange can lead to an underestimation of the inhibitory effect.
-
Drug Stability: Confirm the stability and purity of your this compound compound.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the off-target effects of various AMPA receptor antagonists on Nav1.6 channel currents.
| Compound | Target | Effect on Persistent Nav1.6 Current | Effect on Peak Transient Nav1.6 Current | Reference |
| This compound | AMPA Receptor Antagonist | Significant inhibition (to ~70% of control) | Reversible inhibition | |
| CP465022 | AMPA Receptor Antagonist | Significant inhibition (to ~70% of control) | Reversible inhibition | |
| GYKI52466 | AMPA Receptor Antagonist | Significant inhibition (to ~70% of control) | Reversible inhibition | |
| 1-naphthylacetyl spermine | AMPA Receptor Antagonist | Significant inhibition (to ~70% of control) | Not specified | |
| NBQX | AMPA/Kainate Blocker | No significant effect | Insensitive |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects on Nav1.6 Currents
This protocol is based on the methodology described for identifying off-target effects of AMPA receptor antagonists on Nav1.6 channels.
1. Cell Culture and Transfection:
- Culture HEK293 cells stably expressing the human Nav1.6 channel.
- Maintain cells in appropriate culture medium and conditions.
2. Electrophysiological Recording:
- Use a whole-cell patch-clamp configuration.
- Internal Solution (Pipette): A typical internal solution may contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
- External Solution (Bath): A standard external solution may contain (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH.
- Obtain high-resistance seals (>1 GΩ) before breaking into the whole-cell configuration.
3. Voltage-Clamp Protocols:
- Holding Potential: Hold the cell at -120 mV to ensure channels are in a resting state.
- To Elicit Persistent Current: Apply a slow ramp depolarization from -120 mV to +75 mV.
- To Elicit Transient Current: Apply a depolarizing step to a potential that elicits the peak inward current (e.g., -15 mV).
4. Drug Application:
- Dissolve this compound in the external solution to the desired final concentrations.
- Apply the drug-containing solution via a perfusion system, ensuring complete and rapid exchange around the patched cell.
- Record baseline currents in the absence of the drug, followed by recordings during and after drug application to assess the effect and reversibility.
5. Data Analysis:
- Measure the peak amplitude of the transient current and the amplitude of the persistent current at a specific voltage (e.g., the peak of the ramp-elicited current).
- Normalize the currents recorded in the presence of this compound to the baseline currents to quantify the percentage of inhibition.
- Construct dose-response curves to determine the IC₅₀ of this compound for both persistent and transient Nav1.6 currents.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with SYM2206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving SYM2206.
Overview of this compound
This compound is widely recognized as a potent, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. However, it is crucial to acknowledge its significant off-target effects, most notably the blockade of voltage-gated sodium channels (Nav1.6), which can lead to complex and sometimes unexpected experimental outcomes.[1] Understanding these dual actions is fundamental to correctly interpreting your data.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound on Synaptic Transmission
This protocol outlines a standard procedure for recording excitatory postsynaptic currents (EPSCs) from cultured neurons to assess the efficacy and potential off-target effects of this compound.
Cell Culture and Preparation:
-
Plate primary hippocampal or cortical neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine).
-
Maintain cultures in a controlled environment (37°C, 5% CO2) for 12-14 days in vitro (DIV) to allow for mature synapse formation.
-
Prior to recording, transfer a coverslip to the recording chamber mounted on an inverted microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.
Solutions:
| Solution | Composition |
| Artificial Cerebrospinal Fluid (aCSF) | 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM glucose. Bubbled with 95% O2 / 5% CO2. |
| Internal Solution (for patch pipette) | 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH. |
| This compound Stock Solution | Prepare a 10 mM stock solution in DMSO. Store at -20°C. |
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
In voltage-clamp mode, hold the neuron at -70 mV to record AMPA receptor-mediated EPSCs.
-
Evoke synaptic responses by placing a bipolar stimulating electrode in proximity to the recorded neuron.
-
Record a stable baseline of evoked EPSCs for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM for AMPA receptor antagonism).
-
Record the effect of this compound on EPSC amplitude and kinetics.
-
To test for off-target effects on voltage-gated sodium channels, switch to current-clamp mode and inject depolarizing current steps to elicit action potentials before and after this compound application.
Troubleshooting Guides and FAQs
FAQ 1: Unexpectedly large reduction in neuronal firing with minimal effect on synaptic currents.
Question: I applied this compound to block AMPA receptors, but I'm observing a significant decrease in action potential firing, even with strong depolarizing stimuli. The effect on my recorded EPSCs is not as pronounced as the reduction in firing. What could be happening?
Answer: This is a classic example of this compound's off-target effect on voltage-gated sodium channels, particularly Nav1.6.[1] While you may be achieving the intended AMPA receptor antagonism, the concomitant block of sodium channels will reduce neuronal excitability and make it harder for the neuron to reach the action potential threshold.
Troubleshooting Steps:
-
Confirm Off-Target Effect: In current-clamp mode, analyze the action potential waveform before and after this compound application. A decrease in the rate of rise and amplitude of the action potential is indicative of sodium channel blockade.
-
Concentration-Response Curve: Perform a concentration-response experiment. The IC50 for Nav1.6 block by this compound may be different from that for AMPA receptor antagonism in your specific preparation. Using the lowest effective concentration to block AMPA receptors may minimize the off-target effect on sodium channels.
-
Alternative Antagonists: If the sodium channel block interferes with your experimental question, consider using an AMPA receptor antagonist with a different pharmacological profile, such as GYKI 52466 or perampanel, though these may also have their own off-target effects.[2]
FAQ 2: Incomplete block of excitatory transmission.
Question: I'm using a high concentration of this compound (e.g., 50 µM), but I still observe a residual excitatory postsynaptic current. I expected a complete block. Why is this happening?
Answer: There are several possibilities for an incomplete block of excitatory transmission:
-
Involvement of Kainate Receptors: While this compound is a potent AMPA receptor antagonist, it may have lower affinity for certain kainate receptor subtypes. Kainate receptors can contribute to excitatory postsynaptic potentials, and their contribution might become more apparent when AMPA receptors are blocked.[3]
-
NMDA Receptor Contribution: At a holding potential of -70 mV, NMDA receptors are largely blocked by magnesium. However, with strong synaptic stimulation, there might be sufficient depolarization to partially relieve the magnesium block, allowing for a small NMDA receptor-mediated current.
-
Drug Application Issues: Ensure that your perfusion system is working correctly and that the drug is reaching the recorded neuron at the intended concentration.
Troubleshooting Steps:
-
Pharmacological Isolation: To test for the involvement of kainate receptors, you can co-apply a broad-spectrum kainate receptor antagonist, such as CNQX, after observing the partial block with this compound.
-
NMDA Receptor Block: To rule out a contribution from NMDA receptors, you can perform the experiment in the presence of an NMDA receptor antagonist like AP5.
-
Verify Drug Delivery: Check your perfusion system for any leaks or blockages. Prepare fresh drug solutions to rule out degradation.
FAQ 3: Unexplained changes in inhibitory synaptic transmission.
Question: My experiment is focused on excitatory transmission, but after applying this compound, I'm noticing changes in the frequency or amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). Is this a known effect?
Answer: While this compound directly targets glutamate receptors, it can indirectly modulate inhibitory transmission. Presynaptic AMPA and kainate receptors are present on GABAergic interneurons and can regulate GABA release.[4] By blocking these receptors, this compound could alter the excitability of these interneurons, leading to changes in the pattern of inhibitory input onto your recorded neuron.
Troubleshooting Steps:
-
Record from Interneurons: To directly test this hypothesis, perform recordings from identified interneurons in your preparation and observe the effect of this compound on their firing properties.
-
Isolate Presynaptic Effects: To distinguish between presynaptic and postsynaptic effects on GABAergic transmission, you can record miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (TTX) to block action potential-dependent release. A change in mIPSC frequency would suggest a presynaptic mechanism, while a change in amplitude would indicate a postsynaptic effect.
Signaling Pathways and Experimental Workflows
Glutamatergic Synapse Signaling
The following diagram illustrates the primary targets of this compound at an excitatory synapse.
Caption: Primary and off-target actions of this compound at a glutamatergic synapse.
Troubleshooting Logic Flowchart
This diagram provides a logical workflow for diagnosing unexpected results when using this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
By carefully considering the known pharmacology of this compound and systematically troubleshooting unexpected findings, researchers can gain more accurate and insightful interpretations of their experimental data.
References
Technical Support Center: Optimizing SYM2206 Dosage for Maximal Electroshock (MES) Seizure Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SYM2206 in maximal electroshock (MES) seizure models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It acts allosterically, meaning it binds to a site on the receptor different from the glutamate binding site.[1][2] This action prevents the ion channel from opening, thereby reducing excitatory neurotransmission. This mechanism is crucial in mitigating the spread of seizure activity within the brain.[3]
Q2: What is the recommended dosage range for this compound in a mouse maximal electroshock seizure (MES) model?
A2: Based on published studies using the maximal electroshock seizure threshold (MEST) test in mice, this compound has been shown to be effective at elevating the seizure threshold. Doses of 10 mg/kg and 20 mg/kg, administered intraperitoneally (i.p.), significantly increase the seizure threshold. Lower doses of 2.5 and 5 mg/kg did not show a significant effect.
Q3: How should I prepare this compound for in vivo administration?
A3: For intraperitoneal (i.p.) administration in mice, this compound can be suspended in a vehicle such as a 0.5% solution of methylcellulose in sterile water. It is crucial to ensure the suspension is homogenous before each administration. The appropriate vehicle and concentration should be determined based on the specific experimental design and solubility characteristics of the batch of this compound being used.
Q4: What is the time to peak effect of this compound in mice?
A4: In the referenced study, this compound was administered 30 minutes before the MEST test. For novel compounds or different experimental setups, it is recommended to perform a preliminary study to determine the time of peak effect (TPE) by testing at various time points after drug administration (e.g., 30, 60, 120 minutes).
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is described as selective for AMPA receptors over kainate receptors, it is important to consider potential off-target effects common to this class of drugs. Some AMPA receptor antagonists have been shown to have modest effects on voltage-gated sodium channels. Researchers should consider including appropriate control experiments to rule out confounding effects, especially when interpreting unexpected results.
Quantitative Data Summary
The following table summarizes the effective dosage of this compound in elevating the maximal electroshock seizure threshold in mice.
| Dosage (mg/kg, i.p.) | Effect on Seizure Threshold | Statistical Significance |
| 2.5 | No significant alteration | - |
| 5 | No significant alteration | - |
| 10 | Significant elevation | p < 0.01 |
| 20 | Significant elevation | p < 0.001 |
Threshold Increasing Dose (TID) Values:
| Metric | Value (mg/kg) | Description |
| TID20 | 4.25 | Dose required to increase the seizure threshold by 20% |
| TID50 | 10.56 | Dose required to increase the seizure threshold by 50% |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test Protocol in Mice
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and animal strains.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (or other appropriate strain)
-
Electroconvulsiometer with corneal or ear clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Ensure the solution is thoroughly mixed to ensure a uniform suspension.
-
Animal Grouping: Randomly assign animals to control (vehicle) and treatment groups (n=8-10 per group).
-
Drug Administration: Weigh each mouse and administer the appropriate volume of the this compound suspension or vehicle via the desired route (e.g., intraperitoneally).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound (e.g., 30 minutes post-injection).
-
Electrode Application: Apply a drop of topical anesthetic to the eyes of the mouse. After a few moments, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Seizure Induction: Place the corneal electrodes on the corneas of the mouse. Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The endpoint is typically the abolition of the tonic hindlimb extension.
-
Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value (the dose that protects 50% of the animals) using a suitable statistical method like probit analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in seizure threshold within groups | - Improper electrode placement or poor contact- Inconsistent drug administration (e.g., improper i.p. injection)- Animal stress or handling inconsistencies- Genetic variability within the animal strain | - Ensure consistent and correct electrode placement and good hydration with saline.- Provide thorough training on injection techniques.- Handle animals consistently and allow for adequate acclimation.- Use a well-characterized and genetically stable animal strain. |
| No or weak effect of this compound at expected effective doses | - Incorrect dosage calculation or preparation- Degraded compound due to improper storage- Incorrect timing of the MES test relative to the TPE- Issues with drug absorption or metabolism in the specific animal strain | - Double-check all calculations and ensure proper solubilization/suspension of the compound.- Store this compound according to the manufacturer's recommendations (typically at -20°C in a desiccated environment). Prepare solutions fresh daily.- Perform a time-course study to determine the optimal TPE.- Consider using a different strain of mice or a different route of administration. |
| High mortality rate in animals | - Excessive electrical stimulus- Animal health issues | - Calibrate the electroconvulsiometer regularly to ensure accurate current delivery. Start with lower stimulus parameters and titrate up if necessary.- Ensure animals are healthy and free from any underlying conditions before the experiment. |
| Inconsistent seizure phenotype | - Sub-threshold electrical stimulus- Animal age | - Verify the stimulus parameters are sufficient to induce a maximal seizure in control animals.- Ensure all animals are within a consistent and appropriate age range, as seizure susceptibility can vary with age. |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle- Temperature changes | - Test different vehicles or co-solvents (e.g., DMSO, PEG400), ensuring they do not have their own anticonvulsant effects. Use sonication to aid dissolution.- Prepare solutions at room temperature and do not store them at low temperatures where precipitation might occur. |
Visualizations
Caption: Experimental workflow for MES testing with this compound.
Caption: Mechanism of action of this compound in blocking seizure propagation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
common pitfalls in experiments using SYM2206
Welcome to the technical support center for SYM2206. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and avoiding potential pitfalls during experiments involving this potent non-competitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, to inhibit ion channel function. This non-competitive antagonism means its blocking action is not overcome by high concentrations of glutamate.
Q2: What is the known off-target activity of this compound?
A2: this compound has a known off-target effect as a blocker of the voltage-gated sodium channel NaV1.6, specifically inhibiting the persistent sodium current.[1] This is a critical consideration for interpreting experimental results, as effects on neuronal excitability may not be solely due to AMPA receptor antagonism.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][3] For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for aqueous experimental buffers, ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced artifacts.[2][4]
Q4: What are the recommended in vivo doses for this compound in mice?
A4: In studies investigating the anticonvulsant effects of this compound in mice, intraperitoneal (i.p.) administration of 10 mg/kg and 20 mg/kg has been shown to significantly elevate the threshold for maximal electroshock-induced seizures. Doses of 2.5 and 5 mg/kg did not show a significant effect in this model.
Troubleshooting Guide
Issue 1: Unexpected changes in neuronal firing patterns that are inconsistent with AMPA receptor blockade alone.
-
Question: I'm observing changes in action potential firing frequency or waveform that I can't fully explain by the blockade of synaptic excitation. What could be the cause?
-
Answer: This is likely due to the off-target effect of this compound on NaV1.6 channels, which are crucial for action potential initiation and propagation. Inhibition of the persistent sodium current can alter neuronal excitability.
-
Troubleshooting Steps:
-
Isolate the Off-Target Effect: Design control experiments to differentiate between AMPA receptor and NaV1.6 channel effects. This can be achieved by using a specific NaV1.6 blocker in a separate experiment to compare its effects with those of this compound.
-
Voltage-Clamp Analysis: Perform voltage-clamp experiments to directly measure the effect of this compound on both AMPA receptor-mediated currents and voltage-gated sodium currents.
-
Use a Structurally Unrelated AMPA Antagonist: Compare the effects of this compound with another non-competitive AMPA receptor antagonist that does not have known effects on NaV1.6 channels.
-
-
Issue 2: Variability or poor reproducibility of experimental results.
-
Question: My results with this compound are inconsistent between experiments. What are the potential sources of this variability?
-
Answer: Variability can arise from issues with compound solubility and stability, or from the experimental conditions themselves.
-
Troubleshooting Steps:
-
Check Stock Solution: Ensure your this compound stock solution is properly dissolved and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Vehicle Control: Always include a vehicle control (e.g., the same concentration of DMSO used to dilute this compound) to account for any effects of the solvent on your preparation.
-
Aqueous Solubility: this compound, like many similar compounds, may have poor water solubility. When diluting into aqueous buffers, ensure thorough mixing and be aware of potential precipitation, especially at higher concentrations. Consider using a cyclodextrin to improve solubility if issues persist.
-
Stable Baseline: In electrophysiology experiments, ensure a stable baseline recording before drug application to be confident that observed effects are due to the compound.
-
-
Issue 3: Difficulty interpreting data from synaptic plasticity experiments (LTP/LTD).
-
Question: I'm using this compound to block AMPA receptors in my LTP/LTD experiments, but the results are ambiguous. How can I clarify the role of AMPA receptors?
-
Answer: The dual action of this compound can complicate the interpretation of synaptic plasticity data. Changes in postsynaptic depolarization due to NaV1.6 block could indirectly affect the induction of plasticity.
-
Troubleshooting Steps:
-
Confirm AMPA Receptor Blockade: First, confirm that the concentration of this compound you are using is sufficient to block AMPA receptor-mediated synaptic transmission. This can be done by measuring baseline synaptic responses before and after drug application.
-
Control for NaV1.6 Effects: As mentioned in Issue 1, use a specific NaV1.6 blocker as a control to assess its impact on your plasticity protocol.
-
Timing of Application: Apply this compound before the induction of plasticity to demonstrate that AMPA receptor function is necessary for the induction phase. A washout of the drug after induction could also be used to investigate its effects on the expression phase.
-
-
Data Presentation
| Parameter | Value | Reference |
| Primary Target | AMPA Receptor | |
| Mechanism | Non-competitive Antagonist | |
| Off-Target | NaV1.6 Persistent Current | |
| In Vivo Efficacy (Mice, i.p.) | Anticonvulsant at 10-20 mg/kg | |
| Stock Solution Solvent | DMSO |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound on AMPA Receptor-Mediated Currents
-
Cell Preparation: Prepare primary neuronal cultures or brain slices according to standard laboratory protocols.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare standard external and internal recording solutions.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
-
Obtain Whole-Cell Configuration:
-
Establish a gigaohm seal on a neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -70 mV.
-
-
Elicit AMPA Receptor-Mediated Currents:
-
Stimulate afferent fibers with a bipolar electrode to evoke excitatory postsynaptic currents (EPSCs).
-
Alternatively, locally perfuse with an AMPA receptor agonist (e.g., glutamate or AMPA).
-
-
Data Acquisition:
-
Record baseline EPSCs for at least 5-10 minutes to ensure a stable response.
-
Perfuse the recording chamber with the desired concentration of this compound diluted in the external solution.
-
Record EPSCs in the presence of this compound until a steady-state effect is observed.
-
Perform a washout with the external solution to check for reversibility of the effect.
-
-
Analysis: Measure the amplitude of the EPSCs before, during, and after this compound application to quantify the percentage of inhibition.
Protocol 2: In Vivo Administration of this compound in Mice
-
Animal Handling: Acclimatize mice to the experimental environment to reduce stress. All procedures should be in accordance with approved animal care protocols.
-
Drug Preparation:
-
Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a solution of DMSO, Tween 80, and saline.
-
Prepare the desired dose based on the animal's weight.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Lift the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared solution slowly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
-
Proceed with the behavioral or physiological experiment at the desired time point post-injection (e.g., 30 minutes).
-
Mandatory Visualizations
References
SYM2206 Technical Support Center: Troubleshooting Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and controlling for non-specific binding of SYM2206, a non-competitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel and potent non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 2.8 μM.[1] It acts allosterically at the same regulatory site as other benzodiazepine-like modulators.[1] Its primary target is the AMPA receptor, for which it shows selectivity over kainate receptor subtypes.[1]
Q2: What is non-specific binding and why is it a concern for small molecules like this compound?
Non-specific binding refers to the interaction of a compound with targets other than its intended biological target. This can be due to various non-covalent forces such as electrostatic or hydrophobic interactions.[2] For a potent molecule like this compound, non-specific binding can lead to off-target effects, complicating data interpretation and potentially leading to false-positive results in functional assays.[3]
Q3: Are there any known off-targets for this compound?
Yes. Research has shown that this compound can have modest but significant blocking effects on the persistent components of Na(v)1.6 channel activity at concentrations typically used to selectively block AMPA receptors. This is a critical consideration when designing experiments and interpreting results.
Troubleshooting Guide: Controlling for Non-Specific Binding
This guide provides a systematic approach to identifying and minimizing non-specific binding of this compound in your experiments.
Problem 1: Inconsistent or unexpected results in cellular assays.
Unexpected phenotypic changes or inconsistent dose-response curves may indicate off-target effects due to non-specific binding.
Solution Workflow:
References
- 1. rndsystems.com [rndsystems.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Delivery of SYM2206: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to refining the in vivo delivery of SYM2206, a potent, non-competitive AMPA receptor antagonist. Drawing from published research and established formulation strategies for poorly soluble compounds, this resource offers detailed protocols, troubleshooting advice, and a deeper understanding of the compound's mechanism of action to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an in vivo formulation of this compound?
A1: Based on published preclinical studies, a suitable starting formulation for intraperitoneal (i.p.) administration in mice involves dissolving this compound in a vehicle of 1% Tween 80 in sterile saline (0.9% NaCl). This formulation has been successfully used in studies evaluating the anticonvulsant effects of this compound.
Q2: My this compound formulation is precipitating. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Ensure Proper Dissolution: First, ensure the Tween 80 is fully dispersed in the saline before adding the this compound. Sonication can aid in the dissolution of the compound.
-
Consider Alternative Formulations: If precipitation persists, consider the alternative formulations listed in the tables below, which utilize different co-solvents and surfactants.
-
Prepare Fresh: Always prepare the formulation fresh before each experiment to minimize the chances of precipitation over time.
-
Gentle Warming: Gentle warming (to no more than 37°C) of the vehicle before adding this compound may improve solubility, but be cautious of potential compound degradation.
Q3: What are the typical dosages for this compound in mice?
A3: In a study assessing its anticonvulsant properties, this compound was administered intraperitoneally to mice at doses ranging from 2.5 to 20 mg/kg.[1] The effective dose will depend on the specific research question and animal model. It is always recommended to perform a dose-response study to determine the optimal dose for your experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its function.[2][3] AMPA receptors are crucial for fast excitatory synaptic transmission in the central nervous system.
Q5: Are there any known off-target effects of this compound?
A5: Yes, in addition to its action on AMPA receptors, this compound has been shown to block Nav1.6-mediated persistent sodium currents. This is an important consideration when interpreting experimental results, as some of the observed effects may be attributable to this off-target activity.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice (Published Method)
This protocol is based on the methodology described by Łuszczki et al. (2014) for evaluating the anticonvulsant effects of this compound.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Sonicator
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation: Prepare a 1% (v/v) solution of Tween 80 in sterile 0.9% saline. For example, to prepare 10 ml of the vehicle, add 100 µl of Tween 80 to 9.9 ml of sterile saline. Mix thoroughly by vortexing.
-
This compound Dissolution: Weigh the required amount of this compound powder to achieve the desired final concentration. Add the this compound powder to the 1% Tween 80 in saline vehicle.
-
Sonication: Sonicate the mixture until the this compound is completely dissolved and the solution is clear. Visually inspect for any particulate matter.
-
Administration: Administer the this compound solution to mice via intraperitoneal (i.p.) injection. In the cited study, the solution was administered 30 minutes before the behavioral test. The injection volume should be appropriate for the size of the animal, typically not exceeding 10 ml/kg.
-
Control Group: Administer the vehicle (1% Tween 80 in saline) alone to the control group of animals.
Data Presentation: this compound In Vivo Study Data
| Parameter | Details | Reference |
| Animal Model | Adult male Albino Swiss mice | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosage Range | 2.5, 5, 10, and 20 mg/kg | |
| Formulation | 1% Tween 80 in 0.9% NaCl (saline) | |
| Timing | 30 minutes prior to maximal electroshock seizure test | |
| Observed Effect | Doses of 10 and 20 mg/kg significantly elevated the threshold for maximal electroconvulsions. | |
| Calculated TID20 | 4.25 mg/kg | |
| Calculated TID50 | 10.56 mg/kg |
TID20 and TID50: Threshold Increasing Dose by 20% and 50%, respectively.
Alternative Formulation Strategies for Poorly Soluble Compounds
For researchers encountering persistent solubility or bioavailability issues with the primary formulation, the following table summarizes alternative strategies. It is crucial to test the tolerability and potential toxicity of any new vehicle in a small cohort of animals before proceeding with a large-scale study.
| Formulation Strategy | Components | Example Ratios | Suitability |
| Co-solvent Formulation 1 | DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal, Oral Gavage |
| Co-solvent Formulation 2 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Intraperitoneal, Subcutaneous |
| Cyclodextrin Formulation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 20-40% HPβCD in water or saline | Intravenous, Intraperitoneal |
Visualizing Key Pathways and Workflows
Caption: Simplified AMPA receptor signaling pathway at an excitatory synapse.
Caption: Troubleshooting workflow for this compound in vivo delivery.
References
Technical Support Center: Addressing Variability in SYM2206 Experimental Outcomes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SYM2206 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate receptor.[1][2] It is often used in research to block AMPA receptor-mediated signaling and to isolate and study the function of other glutamate receptors, such as kainate receptors.[1][3]
Q2: Why am I not observing the expected antagonist effect of this compound in my experiment?
Several factors could contribute to a lack of antagonist effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. A systematic troubleshooting approach is recommended.
Q3: I am observing high variability in my results between experiments or even between wells of the same plate. What could be the cause?
High variability can stem from inconsistent experimental procedures, issues with cell health or density, or problems with compound preparation and application.[4]
Q4: Are there any known off-target effects of this compound that could be influencing my results?
Yes, some studies have shown that this compound can have modest but significant blocking effects on the persistent components of Na(v)1.6 voltage-gated sodium channel activity. This is a critical consideration when interpreting data, as these off-target effects could produce confounding results.
Troubleshooting Guides
Problem 1: No or Low Antagonist Effect
If you are not observing the expected inhibition of AMPA receptor-mediated responses with this compound, consider the following troubleshooting steps:
Table 1: Troubleshooting Lack of this compound Efficacy
| Possible Cause | Troubleshooting Step |
| Compound Integrity | - Verify Purity and Identity: Ensure the compound is of high purity and its identity has been confirmed. - Proper Storage: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. - Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and aliquot to avoid repeated freeze-thaw cycles. |
| Compound Concentration | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Doses used in published studies can serve as a starting point. - Agonist Concentration: If using an agonist to stimulate the receptor, ensure its concentration is appropriate (typically around the EC80) to allow for a clear window to observe antagonism. |
| Experimental Protocol | - Pre-incubation Time: Ensure a sufficient pre-incubation period with this compound to allow for binding to the receptor before agonist application. - Assay Buffer Composition: Verify the composition of your assay buffer. The presence of certain ions can modulate receptor activity. |
| Cellular System | - Receptor Expression: Confirm adequate expression of AMPA receptors in your cell line or tissue preparation. Low receptor density can lead to a small signal window. - Cell Health: Ensure cells are healthy and not over-passaged, as this can alter receptor expression and signaling. |
Problem 2: High Variability in Results
Inconsistent results can compromise the validity of your findings. The following table outlines potential sources of variability and how to address them.
Table 2: Troubleshooting High Variability
| Possible Cause | Troubleshooting Step |
| Pipetting and Dispensing | - Calibrated Pipettes: Use properly calibrated pipettes. - Consistent Technique: Employ a consistent pipetting technique to minimize volume variations. |
| Cell Seeding | - Homogenous Suspension: Ensure a homogenous cell suspension before seeding to achieve uniform cell density across wells. - Edge Effects: Be mindful of "edge effects" in multi-well plates; consider not using the outer wells or filling them with a buffer to maintain humidity. |
| Compound Preparation | - Thorough Mixing: Ensure the compound is fully dissolved in the stock solution and well-mixed in the final assay buffer. |
| Incubation Times | - Consistent Timing: Maintain consistent incubation times for all steps of the experiment across all plates and experiments. |
Problem 3: Unexpected or Off-Target Effects
If your results are not consistent with the known function of AMPA receptors, consider the possibility of off-target effects.
Table 3: Troubleshooting Unexpected Effects
| Possible Cause | Troubleshooting Step |
| Sodium Channel Blockade | - Control Experiments: Design control experiments to specifically assess the contribution of voltage-gated sodium channels. For example, use a specific sodium channel blocker in parallel with this compound. - Alternative Antagonists: Consider using a structurally different AMPA receptor antagonist to confirm that the observed effect is specific to AMPA receptor blockade. |
| Kainate Receptor Modulation | - Specific Agonists/Antagonists: When studying kainate receptors, use specific kainate receptor agonists (e.g., SYM 2081) in the presence of this compound to isolate kainate receptor-mediated currents. Use selective kainate receptor antagonists to confirm the involvement of these receptors. |
Experimental Protocols
In Vitro Cell-Based Functional Assay (Calcium Influx)
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium influx in a cell line expressing AMPA receptors.
Materials:
-
HEK293 cells stably expressing the desired AMPA receptor subunits
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
AMPA receptor agonist (e.g., AMPA or Glutamate)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Antagonist Addition:
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist solution in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
After a short baseline reading, add the agonist to all wells simultaneously using an automated dispenser if available.
-
Continue recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: A typical experimental workflow for an in vitro functional assay using this compound.
References
- 1. SYM-2206 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
SYM2206 Technical Support Center: Investigating Tachyphylaxis and Desensitization
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing SYM2206. The following information addresses the potential for tachyphylaxis or desensitization during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-competitive antagonist of the AMPA receptor, with an IC₅₀ of 2.8 μM.[1] It functions as an allosteric modulator, acting at the same regulatory site as GYKI 52466 and other benzodiazepines, but it does not bind to the central diazepine binding site.[1] Its action is selective for AMPA receptors over kainate receptor subtypes.[1]
Q2: Has tachyphylaxis or desensitization been reported for this compound?
Currently, there are no specific studies in the public domain that directly investigate or report tachyphylaxis (a rapid decrease in response to a drug after repeated doses) or desensitization (a loss of responsiveness to a continuing or increasing dose of a stimulus) with prolonged exposure to this compound. However, as with any receptor modulator, the potential for these phenomena to occur during long-term or high-concentration experiments cannot be entirely ruled out without direct investigation.
Q3: What are the known off-target effects of this compound that could be misinterpreted as tachyphylaxis?
Researchers should be aware that this compound has been shown to have modest but significant blocking effects on the persistent components of Na(v)1.6 sodium channel activity.[2] This inhibition of persistent sodium currents occurs at concentrations routinely used to selectively block AMPA receptors and could potentially confound experimental results, possibly being misinterpreted as a change in AMPA receptor sensitivity.[2]
Q4: What factors could theoretically contribute to a diminished response to this compound in an experimental setup?
While not empirically demonstrated for this compound, general pharmacological principles suggest several possibilities:
-
Receptor Downregulation: Chronic antagonism of a receptor can sometimes lead to a compensatory increase in receptor expression or a decrease in the rate of receptor internalization and degradation. However, as an antagonist, this compound is less likely to cause classical desensitization seen with agonists.
-
Cellular Adaptation: Cells may adapt to prolonged receptor blockade through changes in downstream signaling pathways or alterations in the expression of other interacting proteins.
-
Experimental Artifacts: A perceived loss of efficacy could be due to factors such as compound degradation in solution, inconsistent dosing, or changes in the health or density of the cell culture or tissue preparation.
Troubleshooting Guide: Investigating a Suspected Loss of this compound Efficacy
If you observe a diminished response to this compound in your experiments, consider the following troubleshooting steps:
1. Verify Compound Integrity and Concentration:
-
Prepare fresh stock solutions of this compound.
-
Verify the final concentration in your experimental medium.
-
Consider the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).
2. Control for Off-Target Effects:
-
If your experimental system expresses Na(v)1.6 channels, consider whether the observed changes could be due to effects on sodium channel activity.
-
It may be useful to use a structurally different AMPA receptor antagonist as a control to see if a similar loss of efficacy is observed.
3. Design an Experiment to Directly Test for Tachyphylaxis/Desensitization:
-
Washout and Re-application: After an initial application of this compound and subsequent observation of a diminished response, wash out the compound thoroughly. After a recovery period, re-apply this compound to see if the initial level of antagonism is restored. A restored response would suggest a reversible desensitization or tachyphylaxis.
-
Dose-Response Curve Shift: Perform a dose-response curve for this compound after a prolonged pre-incubation with a fixed concentration of the compound. A rightward shift in the dose-response curve compared to a naive preparation would indicate desensitization.
Summary of this compound Characteristics
| Property | Description | Source |
| Drug Name | This compound | |
| Mechanism of Action | Non-competitive AMPA receptor antagonist | |
| Binding Site | Allosteric site (same as GYKI 52466) | |
| IC₅₀ | 2.8 μM | |
| Selectivity | Selective for AMPA over kainate receptors | |
| In Vivo Activity | Anticonvulsant | |
| Known Off-Target Effects | Blocks Na(v)1.6-mediated persistent currents |
Experimental Protocols
Hypothetical Protocol to Investigate this compound Tachyphylaxis using Electrophysiology:
-
Preparation: Prepare acute brain slices or cultured neurons suitable for whole-cell patch-clamp recording.
-
Baseline Recording: Obtain a stable baseline recording of AMPA receptor-mediated synaptic currents (EPSCs) or currents evoked by a specific AMPA receptor agonist (e.g., 10 µM AMPA).
-
Initial this compound Application: Perfuse the preparation with a known effective concentration of this compound (e.g., 10 µM) and record the level of inhibition of the AMPA receptor-mediated current.
-
Prolonged Exposure: Continue to perfuse with this compound for an extended period (e.g., 30-60 minutes), periodically evoking AMPA receptor currents to monitor the level of antagonism.
-
Assessment of Tachyphylaxis: If tachyphylaxis occurs, you would expect to see a gradual recovery of the AMPA receptor-mediated current amplitude despite the continued presence of this compound.
-
Washout: Perform a thorough washout of this compound with artificial cerebrospinal fluid (aCSF) or recording buffer for at least 15-20 minutes.
-
Re-application: Re-apply the same concentration of this compound and measure the level of inhibition.
-
Analysis: Compare the level of inhibition from the initial application to that observed after prolonged exposure and after washout and re-application.
Visualizations
Caption: Mechanism of action for this compound as a non-competitive antagonist.
Caption: Workflow to investigate potential this compound tachyphylaxis.
References
Validation & Comparative
A Comparative Guide to SYM2206 and GYKI 52466 as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: SYM2206 and GYKI 52466. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation is a critical area of research for understanding and potentially treating a variety of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and pain. Both this compound and GYKI 52466 are valuable pharmacological tools for studying the physiological and pathological roles of AMPA receptors. They act as non-competitive antagonists, binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[1][2] This mechanism of action allows them to inhibit receptor function regardless of the concentration of the endogenous agonist, glutamate.
Head-to-Head Performance Comparison
The following tables summarize the key pharmacological parameters of this compound and GYKI 52466 based on available in vitro and in vivo data.
In Vitro Potency and Selectivity
| Parameter | This compound | GYKI 52466 | Reference(s) |
| Mechanism of Action | Non-competitive AMPA receptor antagonist | Non-competitive AMPA/kainate receptor antagonist | [1][2][3] |
| IC50 (AMPA-induced currents) | 1.6 µM, 2.8 µM | ~11 µM | |
| IC50 (Kainate-induced currents) | Selective for AMPA over kainate receptor sub-types | ~7.5 µM | |
| Selectivity vs. NMDA Receptors | Inactive against NMDA receptors | Inactive against NMDA receptors | |
| Binding Site | Allosteric site, same as GYKI 52466 | Allosteric site |
In Vivo Activity
| Parameter | This compound | GYKI 52466 | Reference(s) |
| Anticonvulsant Activity | Effective in maximal electroshock (MEST)-induced seizures in mice. TID20 and TID50 values of 4.25 and 10.56 mg/kg, respectively. | Protective in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. | |
| Neuroprotective Properties | Shows neuroprotective effects in models of oxygen-glucose deprivation. | Exhibits neuroprotective actions. |
Mechanism of Action and Signaling Pathway
Both this compound and GYKI 52466 are 2,3-benzodiazepine derivatives that function as negative allosteric modulators of the AMPA receptor. They bind to a site on the receptor complex that is distinct from the glutamate binding site, thereby preventing the ion channel from opening even when glutamate is bound. This non-competitive mechanism of inhibition is voltage-independent and does not show use-dependence. The antagonism of AMPA receptors by these compounds leads to a reduction in the postsynaptic excitatory current, thereby dampening excitatory neurotransmission.
References
A Comparative Guide to the Efficacy of SYM2206 and NBQX in AMPA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent AMPA receptor antagonists: SYM2206 and NBQX. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs, based on mechanism of action, potency, and selectivity.
At a Glance: Key Differences
| Feature | This compound | NBQX |
| Mechanism of Action | Non-competitive, allosteric antagonist | Competitive antagonist |
| Primary Target | AMPA receptors | AMPA and kainate receptors |
| Binding Site | Allosteric site (similar to benzodiazepines) | Glutamate binding site |
| Selectivity | Selective for AMPA over kainate receptors | Potent antagonist of both AMPA and kainate receptors |
| Reported IC50 for AMPA Receptors | ~1.6-2.8 μM[1] | ~0.15-0.4 μM[2] |
| Reported IC50 for Kainate Receptors | Not specified, but selective for AMPA | ~4.8 μM |
| In Vivo Activity | Anticonvulsant | Neuroprotective, anticonvulsant |
Mechanism of Action
This compound and NBQX employ distinct mechanisms to inhibit AMPA receptor function. NBQX is a competitive antagonist , meaning it directly competes with the endogenous ligand, glutamate, for binding at the agonist recognition site on the AMPA receptor. In contrast, this compound is a non-competitive antagonist . It binds to an allosteric site, a location on the receptor distinct from the glutamate-binding pocket. This binding induces a conformational change in the receptor that prevents channel opening, even when glutamate is bound.
Quantitative Efficacy Data
The following table summarizes the key quantitative data for this compound and NBQX from published studies. It is important to note that experimental conditions can influence these values.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 (AMPA-evoked currents) | 2.8 μM | Cultured neurons | |
| IC50 (AMPA-evoked currents) | 1.6 μM | Not specified | ||
| NBQX | IC50 (AMPA-evoked currents) | 0.4 μM | Cultured mouse cortical neurons | |
| IC50 (AMPA receptors) | 0.15 μM | Not specified | ||
| IC50 (Kainate receptors) | 4.8 μM | Not specified | ||
| Ki (vs. Kainate) | 78 nM | Xenopus oocytes (rat cortex mRNA) | ||
| Ki (vs. AMPA) | 63 nM | Xenopus oocytes (rat cortex mRNA) | ||
| ED50 (AMPA-evoked spike activity) | ~32 μmol/kg i.v. | Rat hippocampus (in vivo) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism
This protocol is a generalized procedure for assessing the inhibitory effects of this compound and NBQX on AMPA receptor-mediated currents in cultured neurons.
1. Cell Preparation:
- Culture primary neurons (e.g., cortical or hippocampal) on glass coverslips.
- Use neurons between 14 and 21 days in vitro for mature receptor expression.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH). Picrotoxin (50 µM) can be added to the external solution to block GABAA receptors.
3. Electrophysiological Recording:
- Perform whole-cell voltage-clamp recordings at a holding potential of -70 mV.
- Use a patch-clamp amplifier and acquire data using appropriate software.
- Apply AMPA (e.g., 10 µM) to evoke inward currents.
4. Drug Application:
- Prepare stock solutions of this compound and NBQX in a suitable solvent (e.g., DMSO).
- Dilute to final concentrations in the external solution.
- Apply the antagonist via bath application or a rapid solution exchange system.
- To determine IC50 values, apply a range of antagonist concentrations.
5. Data Analysis:
- Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of the antagonist.
- Normalize the current amplitude in the presence of the antagonist to the control current.
- Plot the normalized response against the antagonist concentration and fit the data to a logistic function to determine the IC50.
A[label="Prepare Cultured Neurons"];
B[label="Prepare External and Internal\nRecording Solutions"];
C [label="Establish Whole-Cell\nVoltage-Clamp Configuration\n(Vhold = -70 mV)"];
D [label="Apply AMPA to Elicit\nBaseline Current"];
E [label="Bath Apply Antagonist\n(this compound or NBQX)\nat Various Concentrations"];
F [label="Apply AMPA in the Presence\nof Antagonist"];
G [label="Measure Peak Current Amplitude"];
H [label="Calculate IC50 Value"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
In Vivo Anticonvulsant Activity Assessment in a Rodent Seizure Model
This protocol outlines a general procedure for comparing the anticonvulsant efficacy of this compound and NBQX in a pentylenetetrazol (PTZ)-induced seizure model in mice.
1. Animals:
- Use adult male mice (e.g., C57BL/6) weighing 20-25g.
- Acclimatize animals to the housing conditions for at least one week before the experiment.
2. Drug Preparation and Administration:
- Dissolve this compound and NBQX in an appropriate vehicle (e.g., saline with a small amount of DMSO and/or Tween 80).
- Administer the compounds or vehicle via intraperitoneal (i.p.) injection at various doses.
3. Seizure Induction:
- 30 minutes after drug administration, inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.
4. Behavioral Observation:
- Immediately after PTZ injection, place each mouse in an individual observation chamber.
- Observe and score seizure activity for 30 minutes using a standardized scale (e.g., Racine scale).
- Record the latency to the first seizure and the seizure severity.
5. Data Analysis:
- Compare the seizure scores and latencies between the vehicle-treated group and the drug-treated groups.
- Determine the dose-dependent effects of each antagonist on seizure parameters.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.
A[label="Acclimatize Mice"];
B[label="Prepare Drug Solutions\n(this compound, NBQX, Vehicle)"];
C [label="Administer Drug or Vehicle\n(i.p.)"];
D [label="Wait 30 minutes"];
E [label="Induce Seizures with PTZ\n(i.p.)"];
F [label="Observe and Score Seizure\nActivity for 30 minutes"];
G [label="Analyze Seizure Latency\nand Severity"];
H [label="Compare Efficacy of\nthis compound vs. NBQX"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Workflow for In Vivo Anticonvulsant Assay.
Concluding Remarks
Both this compound and NBQX are valuable pharmacological tools for studying the role of AMPA receptors in physiological and pathological processes. The choice between these two antagonists will largely depend on the specific research question.
- NBQX offers higher potency for AMPA receptors but also significantly antagonizes kainate receptors. This makes it a suitable tool for studies where broad inhibition of ionotropic glutamate receptors (non-NMDA) is desired.
- This compound , with its non-competitive mechanism and selectivity for AMPA over kainate receptors, is advantageous when a more specific blockade of AMPA receptor function is required, without directly competing with glutamate. Its allosteric action may also provide different modulatory effects compared toa competitive antagonist.
Researchers should carefully consider these differences in mechanism of action, potency, and selectivity when designing their experiments and interpreting their results.
References
Navigating Neuronal Circuits: A Comparative Guide to the Selectivity of SYM2206
For Researchers, Scientists, and Drug Development Professionals
The precise modulation of neuronal circuits is paramount for dissecting their function and developing targeted therapeutics. SYM2206, a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, has emerged as a tool for such investigations. However, a thorough understanding of its selectivity is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to empower researchers in validating its performance within their specific neuronal circuits of interest.
Unveiling the Selectivity Profile: A Quantitative Comparison
To objectively assess the utility of this compound, its binding affinity and potency against its primary target and potential off-targets must be compared with other commonly used glutamate receptor antagonists. The following table summarizes key quantitative data from publicly available literature.
| Compound | Primary Target | IC₅₀ (µM) at Primary Target | Off-Target Activity | IC₅₀/Kᵢ (µM) at Off-Target | Reference(s) |
| This compound | AMPA Receptor | 2.8 [1] | Kainate Receptors | Selective for AMPA over kainate subtypes (specific IC₅₀ values for GluK1-3 not readily available in public literature) | [1] |
| Naᵥ1.6 Channels | Known to block persistent currents; specific IC₅₀ not publicly available | ||||
| GYKI 52466 | AMPA Receptor | 10 - 20 | Kainate Receptors | ~450 | [2][3][4] |
| NMDA Receptors | >50 | ||||
| UBP310 | Kainate Receptor (GluK1) | 0.130 | Kainate Receptor (GluK2) | >1650 (demonstrating high selectivity) | |
| Kainate Receptor (GluK3) | Binds with ~30-fold lower affinity than GluK1 | ||||
| NMDA & mGluRs | No activity up to 10 µM | ||||
| ACET | Kainate Receptor (GluK1) | K_b = 0.0014 | Kainate Receptor (GluK2 & GluK3) | Ineffective up to 100 µM (GluK2) and 1 µM (GluK3) |
Key Insights from the Data:
-
This compound is a potent non-competitive AMPA receptor antagonist. While described as selective for AMPA receptors over kainate receptors, the lack of publicly available IC₅₀ values for individual kainate receptor subtypes (GluK1-3) necessitates careful validation in experimental systems where these receptors are expressed. A significant consideration is its known off-target activity at voltage-gated sodium channels (Naᵥ1.6), which could influence neuronal excitability independently of AMPA receptor blockade.
-
GYKI 52466 serves as an excellent comparative tool, demonstrating clear selectivity for AMPA receptors with significantly higher IC₅₀ values for kainate and NMDA receptors. Its well-characterized profile makes it a reliable choice for isolating AMPA receptor-mediated effects.
-
UBP310 and ACET exemplify highly selective antagonism for a different class of ionotropic glutamate receptors, the kainate receptors (specifically those containing the GluK1 subunit). Their inclusion in this guide highlights the level of selectivity that can be achieved and provides a benchmark for researchers aiming to dissect the roles of different glutamate receptor subtypes.
Deconstructing the Molecular Pathways
To appreciate the functional consequences of antagonist selectivity, it is essential to understand the signaling pathways initiated by AMPA and kainate receptors.
Figure 1: Simplified AMPA Receptor Signaling Pathway.
AMPA receptor activation by glutamate leads to the influx of sodium and, in the case of calcium-permeable AMPARs, calcium ions. This results in membrane depolarization, a key event in fast excitatory neurotransmission and the induction of synaptic plasticity, such as long-term potentiation (LTP).
Figure 2: Dual Signaling Mechanisms of Kainate Receptors.
Kainate receptors exhibit both ionotropic and metabotropic signaling. As ion channels, they contribute to postsynaptic depolarization. Additionally, they can activate G-protein signaling cascades, leading to the modulation of ion channels and neurotransmitter release, thereby playing a complex modulatory role in neuronal circuits.
Experimental Validation of this compound Selectivity: A Step-by-Step Protocol
To ensure the validity of experimental findings using this compound, it is imperative to perform in-house validation of its selectivity in the specific neuronal circuit under investigation. The following whole-cell patch-clamp electrophysiology protocol provides a robust framework for this purpose.
Objective: To determine the potency of this compound at AMPA receptors and assess its effects on kainate receptor- and voltage-gated sodium channel-mediated currents in a specific neuronal population.
Materials:
-
This compound
-
AMPA (or other suitable AMPA receptor agonist)
-
Kainate (or a more selective kainate receptor agonist like ATPA)
-
Tetrodotoxin (TTX)
-
GYKI 52466 (as a positive control for selective AMPA receptor antagonism)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for whole-cell patch-clamp recording
-
Patch-clamp electrophysiology setup
Experimental Workflow:
Figure 3: Experimental Workflow for Validating Antagonist Selectivity.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons from the region of interest.
-
Recording Setup: Establish stable whole-cell voltage-clamp recordings from the target neurons. Hold the membrane potential at -70 mV to minimize the contribution of voltage-gated channels to agonist-evoked currents.
-
AMPA Receptor Potency Determination: a. Obtain a baseline recording in aCSF. b. Apply a saturating concentration of AMPA to evoke a stable inward current. c. Co-apply increasing concentrations of this compound with the AMPA application. d. Wash out this compound between applications to allow for recovery. e. Plot the percentage of inhibition against the concentration of this compound to construct a dose-response curve and calculate the IC₅₀. f. Repeat this procedure using GYKI 52466 as a positive control for selective AMPA receptor antagonism.
-
Kainate Receptor Selectivity Assessment: a. To isolate kainate receptor-mediated currents, pre-apply a concentration of GYKI 52466 sufficient to block AMPA receptors (e.g., 50-100 µM). b. In the continued presence of GYKI 52466, apply kainate to evoke an inward current. This current is predominantly mediated by kainate receptors. c. Apply a concentration of this compound that produces a near-maximal block of AMPA receptors (e.g., 10-20 µM) and observe its effect on the isolated kainate receptor-mediated current. A minimal effect indicates selectivity for AMPA over kainate receptors.
-
Naᵥ1.6 Off-Target Evaluation: a. To assess effects on voltage-gated sodium channels, record currents evoked by a series of depolarizing voltage steps from a hyperpolarized holding potential (e.g., -90 mV). b. Bath apply a relevant concentration of this compound (e.g., the IC₅₀ for AMPA receptors) and repeat the voltage-step protocol. c. A reduction in the peak or persistent component of the sodium current in the presence of this compound would confirm off-target effects. The use of TTX can confirm the currents are mediated by voltage-gated sodium channels.
Data Analysis and Interpretation:
By following this protocol, researchers can generate a comprehensive selectivity profile of this compound within their specific experimental context. A high degree of separation between the IC₅₀ for AMPA receptor antagonism and the concentrations required to affect kainate receptor or Naᵥ channel currents will provide confidence in the use of this compound as a selective AMPA receptor tool. Conversely, significant effects on other targets at concentrations close to the AMPA receptor IC₅₀ will necessitate caution in data interpretation and may prompt the use of more selective alternatives like GYKI 52466.
Conclusion
This compound is a valuable tool for the study of AMPA receptor function in neuronal circuits. However, its utility is contingent upon a clear understanding of its selectivity profile. This guide provides a framework for researchers to make informed decisions about its use, offering quantitative comparisons with alternative compounds and a detailed protocol for in-house validation. By rigorously assessing the selectivity of pharmacological tools like this compound, the scientific community can ensure the robustness and reproducibility of research into the intricate workings of the nervous system.
References
- 1. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc modulates olfactory bulb kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Glutamate Receptor Landscape: A Comparative Analysis of SYM2206 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of SYM2206's interaction with various glutamate receptors, supported by available experimental data and detailed methodologies for assessing such cross-reactivity.
This compound has been identified as a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1] Its utility as a research tool and potential therapeutic agent hinges on its selectivity for AMPA receptors over other glutamate receptor subtypes, namely kainate and N-methyl-D-aspartate (NMDA) receptors.
Quantitative Analysis of this compound Activity
The primary target of this compound is the AMPA receptor, where it acts as a non-competitive antagonist. The available data on its potency is summarized in the table below. Information from various suppliers indicates a consistent IC50 value in the low micromolar range.
| Compound | Target Receptor | Assay Type | Potency (IC50) | Reference |
| This compound | AMPA Receptor | Not Specified | 1.6 µM | [1] |
| This compound | AMPA Receptor | Not Specified | 2.8 µM |
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity profile of a compound like this compound, a combination of electrophysiological and radioligand binding assays are typically employed. These experiments allow for a quantitative comparison of the compound's activity across different glutamate receptor subtypes.
Electrophysiological Assessment of Receptor Function
Whole-cell patch-clamp electrophysiology on cells expressing specific recombinant glutamate receptor subtypes is a gold-standard method to assess the functional effects of a compound.
Objective: To determine the concentration-dependent inhibitory effect of this compound on currents mediated by AMPA, kainate, and NMDA receptors.
Cell Lines: Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used for heterologous expression of specific glutamate receptor subunits (e.g., GluA1/2 for AMPA, GluK1/2 for kainate, GluN1/2A for NMDA).
Methodology:
-
Cell Culture and Transfection: Cells are cultured and transfected with plasmids encoding the desired glutamate receptor subunits.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on the transfected cells. The membrane potential is typically held at -60 mV.
-
Agonist Application: A specific agonist for the receptor being tested (e.g., AMPA, kainate, or NMDA/glycine) is applied to elicit an inward current.
-
This compound Application: After establishing a stable baseline response to the agonist, increasing concentrations of this compound are co-applied with the agonist.
-
Data Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of this compound. The percentage of inhibition is calculated, and an IC50 value is determined by fitting the concentration-response data to a logistical equation.
References
Comparative Analysis of SYM2206 and Other Dihydrophthalazines as AMPA Receptor Modulators
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, mechanism of action, and experimental evaluation of SYM2206 and related dihydrophthalazine derivatives.
This guide provides a detailed comparative analysis of this compound, a potent non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and other related dihydrophthalazine compounds. The objective is to offer an objective comparison of their performance based on available experimental data, alongside detailed methodologies for key experiments to support further research and development in this area.
Introduction to Dihydrophthalazines as AMPA Receptor Modulators
The dihydrophthalazine class of compounds has emerged as a significant area of interest in neuroscience research due to their potent and selective modulation of AMPA receptors. These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in a variety of neurological and psychiatric disorders. This compound is a notable member of this class, identified as a non-competitive antagonist that allosterically modulates the AMPA receptor.[1] This guide will delve into a comparative analysis of this compound and its analogs, providing a structured overview of their biological activity and the experimental protocols used for their characterization.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and a key analog, SYM2189. The data is compiled from preclinical studies and highlights the potency of these compounds in modulating AMPA receptor function.
| Compound | Class | Potency (IC50) | Key Characteristics | Reference |
| This compound | Dihydrophthalazine | 2.8 µM | Potent, non-competitive AMPA receptor antagonist. Selective for AMPA over kainate receptors.[1] | Pelletier et al., 1996 |
| SYM2189 | 6-substituted Dihydrophthalazine | Equipotent to early series (including this compound) | Reduced sedation compared to earlier dihydrophthalazines. | Pei et al., 1999 |
| GYKI 52466 | 2,3-Benzodiazepine | 11 µM (for AMPA) | Highly selective, non-competitive antagonist of AMPA/kainate receptors.[2] | Donevan & Rogawski, 1993 |
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of dihydrophthalazines have revealed important structural features for their interaction with the AMPA receptor. The substitution at the 6-position of the dihydrophthalazine core, as seen in SYM2189, has been shown to influence the pharmacological profile, including side effects such as sedation. The heteroatom-based aryl substituents are also crucial for the non-competitive inhibitory activity of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound and other dihydrophthalazines.
Radioligand Binding Assay for AMPA Receptor Antagonists
This protocol is a standard method to determine the binding affinity of a compound to the AMPA receptor.
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a radiolabeled ligand from the AMPA receptor.
Materials:
-
Test compounds (e.g., this compound, SYM2189)
-
[³H]AMPA (radioligand)
-
Rat cortical membranes (source of AMPA receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]AMPA. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonists
This protocol allows for the functional characterization of how a compound modulates AMPA receptor-mediated currents in live cells.
Objective: To measure the effect of a test compound on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing AMPA receptors.
Materials:
-
Cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
AMPA receptor agonist (e.g., Glutamate or AMPA).
-
Test compound (e.g., this compound).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal (gigaohm seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a brief pulse of the AMPA receptor agonist to evoke an inward current.
-
Compound Application: Perfuse the test compound at various concentrations and co-apply it with the agonist.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway of an AMPA receptor and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
Caption: A typical experimental workflow for the discovery and characterization of novel AMPA receptor antagonists.
References
validating the anticonvulsant effects of SYM2206 in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of SYM2206 against other established antiepileptic drugs (AEDs). The data presented is compiled from preclinical studies to offer an objective evaluation of its efficacy in validated seizure models. Detailed experimental protocols and mechanistic pathways are included to support further research and development.
Executive Summary
This compound is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Preclinical data from the maximal electroshock (MES) seizure model in mice demonstrates its dose-dependent anticonvulsant properties. This guide compares the efficacy of this compound with the AMPA receptor antagonist perampanel, the sodium channel blocker phenytoin, and the broad-spectrum anticonvulsants valproate and topiramate. The comparative analysis is based on efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
Comparative Efficacy of Anticonvulsant Agents
The following tables summarize the quantitative efficacy of this compound and comparator drugs in two standard preclinical seizure models in mice. Efficacy is presented as the dose required to produce a therapeutic effect in 50% of the animals (ED₅₀) or the threshold increasing dose (TID).
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Mechanism of Action | ED₅₀ / TID (mg/kg, i.p.) | Citation(s) |
| This compound | Non-competitive AMPA Receptor Antagonist | TID₂₀: 4.25, TID₅₀: 10.56 | [1] |
| Perampanel | Non-competitive AMPA Receptor Antagonist | ED₅₀: 1.6 | [2][3] |
| Phenytoin | Voltage-Gated Sodium Channel Blocker | ED₅₀: 2.5 - 25 | |
| Valproate | Multiple (GABAergic, Na⁺/Ca²⁺ channel blocker) | ED₅₀: 200 - 460 | |
| Topiramate | Multiple (Na⁺ channel blocker, GABAA agonist, AMPA/kainate antagonist) | ED₅₀: >50 (in some studies) |
Table 2: Efficacy in the Pentylenetetrazole (PTZ) Seizure Model in Mice
| Compound | Mechanism of Action | ED₅₀ (mg/kg, i.p.) | Citation(s) |
| This compound | Non-competitive AMPA Receptor Antagonist | Data not available | |
| Perampanel | Non-competitive AMPA Receptor Antagonist | ED₅₀: 0.94 | |
| Phenytoin | Voltage-Gated Sodium Channel Blocker | Ineffective or pro-convulsant | |
| Valproate | Multiple (GABAergic, Na⁺/Ca²⁺ channel blocker) | ED₅₀: 142.37 - 200 | |
| Topiramate | Multiple (Na⁺ channel blocker, GABAA agonist, AMPA/kainate antagonist) | ED₅₀: 175-200 (effective doses) |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent seizure spread.
Apparatus:
-
An electroconvulsive device with corneal or ear-clip electrodes.
-
A solution of 0.5% tetracaine hydrochloride for local anesthesia and 0.9% saline.
Procedure:
-
Male CF-1 or C57BL/6 mice are used for the study.
-
The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.
-
At the time of peak effect of the drug, a drop of local anesthetic and saline is applied to the animal's corneas to ensure good electrical contact and minimize discomfort.
-
An electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered via the corneal or ear-clip electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis. For threshold studies, the current required to induce a seizure is determined at different doses of the compound to calculate the TID (Threshold Increasing Dose).
References
A Comparative Guide to SYM2206 and a Selection of Competitive AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-competitive AMPA receptor antagonist SYM2206 with a range of competitive and other non-competitive AMPA antagonists. The information presented is collated from various experimental data to assist researchers in making informed decisions for their studies.
Introduction to AMPA Receptor Antagonism
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their overactivation is implicated in various neurological disorders, making them a key target for therapeutic intervention. AMPA receptor antagonists can be broadly classified into two categories: competitive antagonists that bind to the glutamate binding site and non-competitive antagonists that bind to an allosteric site to prevent channel opening.[2]
This compound is a novel and potent non-competitive AMPA receptor antagonist.[3] This guide will compare its pharmacological profile with other well-characterized non-competitive antagonists such as GYKI 52466, GYKI 53655, Talampanel, and Perampanel, as well as the competitive antagonist NBQX.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its competitors, including their functional potency, binding affinity, and in vivo anticonvulsant activity.
In Vitro Functional Potency
The functional potency of AMPA receptor antagonists is typically determined by their ability to inhibit AMPA-induced currents in neuronal preparations, measured as the half-maximal inhibitory concentration (IC50).
| Compound | Type | IC50 (µM) | Test System | Reference(s) |
| This compound | Non-competitive | 2.8 | Not specified | [3] |
| GYKI 52466 | Non-competitive | 7.5 - 11 | Cultured rat hippocampal neurons | [4] |
| GYKI 53655 | Non-competitive | 0.9 - 6 | Human GluA1 and GluA4 expressing cells, Hippocampal neurons | |
| Talampanel | Non-competitive | 2.3-3 fold more potent than GYKI 52466 | Not specified | |
| Perampanel | Non-competitive | 2.6 - 7.0 | Native rat and human AMPA receptors from hippocampus and cerebellum | |
| NBQX | Competitive | 0.15 | Not specified |
In Vivo Anticonvulsant Activity
The in vivo efficacy of these antagonists is often evaluated in animal models of seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests, with the median effective dose (ED50) being a key parameter.
| Compound | MES (ED50, mg/kg) | PTZ (ED50, mg/kg) | Animal Model | Reference(s) |
| This compound | Not available | Not available | ||
| GYKI 52466 | Protective | Protective | Mice | |
| Perampanel | 1.7 (i.p.) | 0.94 (p.o.) | Mice | |
| NBQX | Protective | Protective | Mice |
Note: "Protective" indicates that the compound showed efficacy in the model, but a specific ED50 value was not provided in the cited source.
Mechanism of Action and Signaling Pathways
AMPA receptor activation initiates a cascade of intracellular signaling events. Antagonism of these receptors can modulate these pathways, which are crucial for synaptic plasticity and neuronal survival.
Upon glutamate binding, AMPA receptors undergo a conformational change, opening the ion channel and allowing the influx of sodium and, in the absence of the GluA2 subunit, calcium ions. This leads to depolarization of the postsynaptic membrane. This initial depolarization is critical for the subsequent activation of NMDA receptors by relieving the magnesium block.
The influx of calcium through calcium-permeable AMPA receptors and activated NMDA receptors triggers several downstream signaling cascades. Key players in these pathways include Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Protein Kinase C (PKC). These kinases phosphorylate various substrates, including the AMPA receptors themselves, which can alter their trafficking, channel conductance, and localization at the synapse.
Non-competitive antagonists like this compound bind to an allosteric site on the AMPA receptor, distinct from the glutamate-binding site. This binding event prevents the conformational change required for channel opening, thereby inhibiting ion influx and subsequent downstream signaling.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Direct Modulatory Effects of Perampanel, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of SYM2206 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding reversibility of SYM2206, a potent, non-competitive allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Understanding the kinetics of drug-target interactions, particularly the rate of dissociation, is crucial for predicting the duration of pharmacological effects and designing novel therapeutics for neurological disorders. Here, we compare the reversibility of this compound with other notable AMPA receptor antagonists, GYKI 52466 and NBQX, supported by available experimental data and detailed methodologies.
Executive Summary
Comparative Analysis of AMPA Receptor Antagonist Reversibility
The reversibility of a drug's binding to its target is a key determinant of its pharmacokinetic and pharmacodynamic profile. A high dissociation rate (koff) indicates rapid unbinding and a shorter duration of action, while a low koff suggests a longer-lasting effect.
| Compound | Mechanism of Action | Binding Reversibility Data |
| This compound | Non-competitive allosteric antagonist | No direct quantitative koff value has been reported. One study demonstrated reversible inhibition of Nav1.6 channels. |
| GYKI 52466 | Non-competitive allosteric antagonist | koff = 3.2 s⁻¹ . This quantitative value indicates a relatively rapid dissociation from the AMPA receptor. |
| NBQX | Competitive antagonist | Described as having reversible binding. Washout experiments have shown the recovery of synaptic function (LTP). |
Key Insights:
-
GYKI 52466 , a compound structurally related to this compound, exhibits a rapid off-rate, suggesting that its inhibitory effects can be readily reversed upon removal of the compound.
-
NBQX , which competes with glutamate for the same binding site, also demonstrates reversible binding, allowing for the restoration of normal synaptic activity after its removal.
-
For This compound , while direct data is lacking, its classification as a 2,3-benzodiazepine suggests that its reversibility profile is likely to be a key area of investigation for understanding its therapeutic potential. The reversible inhibition of off-target Nav1.6 channels provides an indirect suggestion of its capacity for reversible binding.
Experimental Protocols for Assessing Binding Reversibility
The gold-standard technique for evaluating the reversibility of ligand binding to ion channels is the whole-cell patch-clamp electrophysiology washout experiment . This method allows for the direct measurement of the recovery of ion channel function after the removal of a blocking compound.
Detailed Methodology: Whole-Cell Patch-Clamp Washout Experiment
This protocol is designed to assess the reversibility of an AMPA receptor antagonist's effect on AMPA-mediated currents in cultured neurons or brain slices.
1. Preparation and Recording Setup:
-
Prepare neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Use a patch-clamp rig equipped with a perfusion system for rapid solution exchange.
-
The external solution (aCSF) should contain blockers of other synaptic activity (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors) to isolate AMPA receptor-mediated currents.
-
The internal solution for the patch pipette should be appropriate for recording excitatory postsynaptic currents (EPSCs).
2. Baseline Recording:
-
Establish a stable whole-cell recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Evoke AMPA receptor-mediated EPSCs by stimulating presynaptic fibers or by puffing a low concentration of AMPA or glutamate.
-
Record a stable baseline of EPSC amplitudes for at least 5-10 minutes.
3. Antagonist Application:
-
Perfuse the bath with a solution containing the AMPA receptor antagonist (e.g., this compound) at a concentration known to produce significant inhibition (e.g., 1-10 µM).
-
Continue to evoke and record EPSCs until a new, stable, and inhibited baseline is achieved. This typically takes several minutes.
4. Washout:
-
Switch the perfusion back to the antagonist-free aCSF. This marks the beginning of the washout period.
-
Continuously record the evoked EPSCs to monitor the recovery of the current amplitude.
-
The duration of the washout period will depend on the dissociation rate of the antagonist. For a rapidly reversible antagonist, recovery may be observed within minutes. For a slowly reversible or irreversible antagonist, recovery may be partial or absent even after an extended period (e.g., 30-60 minutes).
5. Data Analysis:
-
Measure the amplitude of the EPSCs throughout the experiment.
-
Normalize the EPSC amplitudes to the pre-drug baseline.
-
Plot the normalized EPSC amplitude over time to visualize the time course of inhibition and recovery.
-
The extent of recovery is calculated as the percentage of the baseline current amplitude restored at the end of the washout period.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway of AMPA receptor activation by glutamate and its allosteric inhibition by this compound.
Washout Experiment Workflow
Caption: Logical workflow of a whole-cell patch-clamp washout experiment to assess binding reversibility.
Conclusion
The assessment of binding reversibility is a critical step in the preclinical evaluation of any new neuromodulatory compound. While direct quantitative kinetic data for this compound remains to be published, the available information on the structurally related non-competitive antagonist GYKI 52466 suggests that compounds of the 2,3-benzodiazepine class can exhibit rapid dissociation. In contrast, competitive antagonists like NBQX also show reversible binding, though their kinetic profiles may differ.
To definitively characterize the binding reversibility of this compound, dedicated electrophysiological washout experiments are essential. The protocols and comparative data presented in this guide provide a robust framework for researchers to conduct these critical assessments and to better understand the therapeutic potential of this and other novel AMPA receptor modulators.
References
A Comparative Analysis of SYM2206 and Perampanel: Potency, Mechanism, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: SYM2206 and the clinically approved anti-epileptic drug, perampanel. Both compounds allosterically modulate the AMPA receptor to reduce glutamatergic neurotransmission, a key mechanism in the generation and spread of seizures. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes critical pathways and workflows to aid in the understanding and future investigation of these compounds.
Executive Summary
Both this compound and perampanel are potent non-competitive antagonists of the AMPA receptor. While direct comparative studies are limited, available data from various in vitro and in vivo models allow for a cross-study comparison of their potency and efficacy. Perampanel generally exhibits higher potency in functional assays, with reported IC50 values in the nanomolar to low micromolar range, while this compound has a reported IC50 in the low micromolar range. It is crucial to note that the inhibitory potency of these compounds is highly dependent on the specific experimental conditions, including the assay type, cell system, and agonist concentration used.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and perampanel from preclinical studies. Direct comparison should be approached with caution due to the variability in experimental designs across different studies.
Table 1: In Vitro Potency of this compound and Perampanel on AMPA Receptors
| Compound | Assay Type | Cell/Tissue Type | Agonist | IC50 | Reference |
| This compound | Not specified | Not specified | Not specified | 2.8 µM | [1][2][3] |
| Not specified | Not specified | Not specified | 1.6 µM | [4] | |
| Perampanel | AMPA-induced Ca2+ influx | Cultured rat cortical neurons | 2 µM AMPA | 93 nM | [5] |
| Whole-cell voltage-clamp | Cultured rat hippocampal neurons | Kainate (various concentrations) | 692 ± 94 nM | ||
| Whole-cell voltage-clamp | Cultured rat hippocampal neurons | AMPA (10 µM) | ~0.5 µM | ||
| AMPA receptor-mediated ion currents | Human epileptic and non-epileptic brain tissue reconstituted in Xenopus oocytes | 100 µM AMPA + 100 µM CTZ | 2.6 - 7.0 µM | ||
| Single channel recording | Homotetrameric GluA3 receptors | 5 mM L-glutamate + CTZ | 2.1 µM |
Table 2: In Vivo Anticonvulsant Activity of this compound and Perampanel in Rodent Models
| Compound | Animal Model | Seizure Type | Route of Administration | Effective Dose (ED50) / TID50 | Reference |
| This compound | Mouse | Maximal Electroshock (MEST) | Intraperitoneal (i.p.) | TID50: 10.56 mg/kg | |
| Perampanel | Mouse | TETS-induced tonic seizures | Intraperitoneal (i.p.) | ED50: 1.6 mg/kg | |
| Perampanel | Mouse | Audiogenic seizures | Oral (p.o.) | ED50: 0.47 mg/kg | |
| Perampanel | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | ED50: 1.6 mg/kg | |
| Perampanel | Mouse | Pentylenetetrazole (PTZ)-induced seizures | Oral (p.o.) | ED50: 0.94 mg/kg |
Experimental Protocols
Calcium Influx Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an AMPA receptor agonist.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Cells are plated on poly-D-lysine coated 96-well plates.
-
Fluorescent Dye Loading: After 7-10 days in vitro, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and Pluronic F-127. Cells are incubated for 30-60 minutes at 37°C.
-
Compound Application: The dye solution is replaced with a physiological salt solution. The test compound (this compound or perampanel) at various concentrations is added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation and Data Acquisition: A baseline fluorescence reading is taken. An AMPA receptor agonist (e.g., AMPA or glutamate) is then added to the wells to stimulate calcium influx. Fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity following agonist application is calculated. The concentration-response curve for the antagonist is generated by plotting the percentage inhibition of the agonist-induced calcium influx against the antagonist concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through AMPA receptors in the cell membrane, providing detailed information about the mechanism of antagonism.
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing specific AMPA receptor subunits are used. Cells are plated on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid). A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed. A brief suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV or -70 mV. AMPA receptor-mediated currents are evoked by rapid application of an agonist (e.g., glutamate or AMPA) using a fast perfusion system. The antagonist (this compound or perampanel) is co-applied with the agonist to determine its inhibitory effect.
-
Data Analysis: The peak amplitude of the evoked currents in the presence and absence of the antagonist is measured. The percentage of inhibition is calculated for each antagonist concentration, and an IC50 value is determined from the concentration-response curve.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the AMPA receptor, allowing for the determination of binding affinity (Kd or Ki).
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) or cells expressing AMPA receptors are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA or a specific radiolabeled non-competitive antagonist like [3H]perampanel) and varying concentrations of the unlabeled test compound (this compound or perampanel).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. For competition binding assays, the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: AMPA Receptor Signaling and Antagonist Action.
Caption: Preclinical Evaluation Workflow.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SYM2206: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Potent AMPA Receptor Antagonist, SYM2206
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like this compound are critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, this guide provides a framework for its responsible disposal based on established best practices for potent neuroactive compounds.
This compound is a potent and non-competitive AMPA receptor antagonist, meaning it is a biologically active molecule that requires careful handling to prevent unintended exposure and environmental contamination.[1] The disposal of such compounds should always be approached with caution and in strict adherence to institutional and local regulations.
Recommended Disposal Protocol for this compound
Given the lack of specific manufacturer's disposal guidelines, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following step-by-step procedure is recommended:
-
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, always wear appropriate PPE. This includes, but is not limited to:
-
A properly fitted lab coat.
-
Safety goggles or glasses with side shields.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).
-
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. It is crucial to segregate aqueous and non-aqueous (solvent-based) waste streams unless your institution's waste management program permits otherwise.[2]
-
Sharps: Any sharps (needles, syringes, etc.) used to handle this compound solutions must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Consult Your EHS Office: The most critical step is to contact your institution's EHS office for specific guidance on the disposal of this compound. They will have knowledge of local, state, and federal regulations and can provide you with the proper procedures for waste pickup and disposal.
-
Decontamination: After handling and preparing the waste for disposal, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable solvent (such as ethanol or isopropanol, depending on compatibility with the surfaces) followed by a soap and water wash is a common practice. Dispose of the cleaning materials as hazardous waste.
Key Information to Seek in a Safety Data Sheet (SDS)
While a specific SDS for this compound was not found, it is crucial for laboratory personnel to understand the type of information that a comprehensive SDS should provide for proper disposal. When handling any new chemical, always endeavor to obtain the SDS from the manufacturer or supplier.
| SDS Section | Information Relevant to Disposal |
| Section 2: Hazard Identification | Provides an overview of the chemical's hazards (e.g., toxicity, environmental hazards), which informs the level of caution required for disposal. |
| Section 7: Handling and Storage | Offers guidance on safe handling practices that are also applicable when preparing the chemical for disposal. |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to be worn during handling and disposal. |
| Section 12: Ecological Information | Contains data on the potential environmental impact of the chemical, which is crucial for determining the appropriate disposal route to prevent harm to ecosystems. |
| Section 13: Disposal Considerations | This is the most direct source of information, providing specific instructions on how to dispose of the chemical and its containers in accordance with regulations. It will often refer to local, state, and federal guidelines. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Navigating the Neuroactive Frontier: A Safety and Handling Guide for SYM2206
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of SYM2206, a potent, non-competitive AMPA receptor antagonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes. By adhering to these protocols, researchers can confidently and safely advance their work, contributing to a deeper understanding of neurological pathways and therapeutic interventions.
Personal Protective Equipment (PPE) for Handling this compound
Given its potent neuroactive properties, a stringent PPE protocol is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE, categorized by the level of handling.
| Handling Scenario | Required PPE | Specifications & Protocol |
| Low-Volume/Dilute Solutions (<1mM) | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Gloves should be changed immediately upon any suspected contact. A standard lab coat is sufficient. Eye protection is mandatory at all times. |
| High-Concentration Solutions (>1mM) & Solid Compound | - Double Nitrile Gloves- Chemical Resistant Gown/Apron- Vented Goggles or Face Shield- Respiratory Protection | A chemical-resistant gown or apron over a lab coat is required. Vented goggles or a full-face shield must be used to protect against splashes. A fit-tested N95 respirator or higher is necessary when handling the solid compound to prevent inhalation of airborne particles. All handling of solid this compound must be performed in a certified chemical fume hood. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety and containment at each step.
Detailed Experimental Protocols
Adherence to a strict, step-by-step protocol is critical for the safe and effective use of this compound.
1. Preparation of Stock Solutions:
-
Work Area Preparation: All handling of solid this compound must be conducted within a certified chemical fume hood. The work surface should be lined with absorbent, plastic-backed paper.
-
Personal Protective Equipment: Don the appropriate PPE for handling solid compounds as outlined in the PPE table.
-
Weighing: Use an analytical balance within the fume hood. To minimize the risk of airborne particles, use a micro-spatula and handle the compound gently.
-
Solubilization: this compound is soluble in DMSO and ethanol. Slowly add the solvent to the weighed solid in a sealed container (e.g., a conical tube). Vortex until fully dissolved.
2. Spill Management:
-
Evacuation: In the event of a significant spill of solid this compound, evacuate the immediate area.
-
Notification: Inform the laboratory supervisor and Environmental Health and Safety (EHS) department immediately.
-
Cleanup (for minor spills of solutions):
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Saturate the absorbent material with a 10% bleach solution and allow a 30-minute contact time.
-
Wipe the area clean and then decontaminate with 70% ethanol.
-
All cleanup materials must be disposed of as hazardous waste.
-
This compound Signaling Pathway
This compound acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This antagonism has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation and survival.[1][2] The diagram below illustrates the downstream effects of this compound.
Disposal Plan for this compound-Contaminated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Segregation & Labeling | Disposal Method |
| Solid this compound | - Place in a clearly labeled, sealed, and puncture-proof container.- Label as "Hazardous Chemical Waste: Potent Neurotoxin". | - Arrange for pickup by the institution's Environmental Health and Safety (EHS) department for incineration. |
| Liquid Waste (Stock solutions, experimental media) | - Collect in a dedicated, sealed, and leak-proof container.- Label as "Hazardous Liquid Waste: Contains this compound". | - Arrange for pickup by EHS for chemical waste disposal. Do not pour down the drain. |
| Contaminated Labware (Pipette tips, tubes, gloves, etc.) | - Collect in a designated, lined, and sealed biohazard bag or sharps container.- Label as "Hazardous Waste: this compound Contaminated". | - Dispose of through the institutional hazardous waste stream. |
| Decontaminated Glassware | - N/A | - After thorough decontamination (soaking in a 10% bleach solution for at least 1 hour, followed by triple rinsing with DI water), glassware can be reused or disposed of in a broken glass container. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
